2-[(4-Aminobenzoyl)amino]pentanedioic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-aminobenzoyl)amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADGMZDHLQLZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871066 | |
| Record name | N-(4-Aminobenzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4230-33-5, 4271-30-1 | |
| Record name | 4230-33-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glutamic acid, L- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Aminobenzoyl)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Chemical Properties of 2-[(4-Aminobenzoyl)amino]pentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-[(4-Aminobenzoyl)amino]pentanedioic acid. The information is structured to serve as an essential resource for researchers and professionals in drug development and related scientific fields. This document details the compound's identity, physicochemical properties, and its role in biological pathways, supplemented with detailed experimental protocols and logical diagrams.
Compound Identity and Structure
This compound is a dipeptide derivative. It is formed from the formal condensation of the carboxylic acid group of 4-aminobenzoic acid with the amino group of glutamic acid.[1] The L-isomer, N-(4-Aminobenzoyl)-L-glutamic acid, is a significant intermediate in the synthesis of folic acid and is also known as a catabolite of folate.[2][3][4][5]
-
IUPAC Name: this compound
-
CAS Number: 4230-33-5 (racemic), 4271-30-1 (L-isomer)[2][6][7]
-
Synonyms: N-(4-Aminobenzoyl)glutamic acid, p-Aminobenzoylglutamic acid (PABGA), Folic Acid Impurity A.[1][2]
Physicochemical Properties
The quantitative physicochemical properties of N-(4-Aminobenzoyl)-L-glutamic acid are summarized in the table below. These parameters are critical for understanding the compound's behavior in various experimental and physiological conditions.
| Property | Value | Source(s) |
| Molecular Weight | 266.25 g/mol | [6][7][8] |
| Melting Point | 170 °C (decomposes) | |
| 173-174 °C (decomposes) | [2] | |
| 175 °C (decomposes) | [6] | |
| Appearance | Off-white to light tan solid/powder | [6][7] |
| Solubility | DMSO: ~1 mg/mL | [7][8][9] |
| Dimethylformamide (DMF): ~1 mg/mL | [8][9] | |
| PBS (pH 7.2): ~1 mg/mL | [8][9] | |
| Methanol: Soluble | [7] | |
| Water: Soluble | [7] | |
| UV/Vis (λmax) | 287 nm | [8] |
| Optical Rotation | [α]D²³: -15° (c=2 in 0.1 M HCl) | [2] |
Biological Significance: Role in Folic Acid Synthesis
N-(4-Aminobenzoyl)-L-glutamic acid is a key building block in the enzymatic synthesis of dihydrofolate (folic acid), a crucial vitamin for cellular processes like DNA synthesis and repair. The diagram below illustrates its position as an intermediate.
Experimental Protocols
Detailed methodologies for determining key chemical properties are provided below. These protocols are standard procedures in organic chemistry and pharmaceutical analysis.
Melting Point Determination (Capillary Method)
This method determines the temperature range over which the solid-to-liquid phase transition occurs, which is a key indicator of purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Glass capillary tubes (one end sealed)
-
Thermometer
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[10][11]
-
Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[10][12]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[10]
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This allows for a more precise measurement in the subsequent trial.[12]
-
Accurate Determination: Using a fresh sample, heat the apparatus quickly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[10]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Solubility Determination
This protocol establishes the solubility of the compound in various solvents, which is crucial for formulation, extraction, and purification processes.
Apparatus:
-
Small test tubes
-
Vortex mixer or spatula for stirring
-
Graduated pipettes or analytical balance
-
Solvents (e.g., Water, DMSO, PBS, 5% NaOH, 5% HCl)
Procedure:
-
Preparation: Add a precisely weighed amount of the compound (e.g., 1 mg) or a specified volume into a clean, dry test tube.[13][14]
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., 1 mL) to the test tube.[13][14][15]
-
Mixing: Vigorously shake or vortex the tube for a set period (e.g., 60 seconds).[13][15]
-
Observation: Visually inspect the solution. Classify the solubility as:
-
Soluble: The solid dissolves completely, leaving a clear solution.
-
Partially Soluble: Some solid remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.[15]
-
-
Acid/Base Solubility: For water-insoluble compounds, test solubility in 5% NaOH and 5% HCl. Solubility in NaOH indicates an acidic functional group, while solubility in HCl indicates a basic functional group.[14][16]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a high-precision technique used to determine the acid dissociation constant(s) (pKa) of a compound by measuring pH changes during titration with a strong acid or base.[17][18]
Apparatus:
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker or reaction vessel
-
Standardized titrant (e.g., 0.1 M NaOH or 0.1 M HCl)
Procedure:
-
Solution Preparation: Accurately prepare a solution of the compound (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[17][19]
-
pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) using 0.1 M HCl.[17]
-
Titration: Place the vessel on the magnetic stirrer and immerse the pH electrode. Begin adding the 0.1 M NaOH titrant in small, precise increments from the burette.[17][19]
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration until the pH reaches the basic range (e.g., pH 12).[17]
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point(s), which can be identified from the inflection point(s) of the curve.[20]
-
Replication: Perform the titration at least in triplicate to ensure accuracy and reproducibility.[17]
References
- 1. N-(4-Aminobenzoyl)-L-glutamic acid | C12H14N2O5 | CID 196473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-Aminobenzoyl)-L-glutamic acid [drugfuture.com]
- 3. CN105439895A - Preparation method of N (4-aminobenzoyl)-L-glutamic acid - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. N-(p-Aminobenzoyl)glutamic acid | 4271-30-1 [chemicalbook.com]
- 6. CAS 4271-30-1 | N-(4-Aminobenzoyl)-L-glutamic acid, ≥98% (TLC) | Ottokemi™ | India [ottokemi.com]
- 7. usbio.net [usbio.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. westlab.com [westlab.com]
- 12. Determination of Melting Point [wiredchemist.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. bellevuecollege.edu [bellevuecollege.edu]
- 16. scribd.com [scribd.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Molecular Architecture: A Technical Guide to the Structure of N-(4-Aminobenzoyl)glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Aminobenzoyl)glutamic acid, a key metabolite of folic acid, plays a significant role in various biological processes.[1][2] A comprehensive understanding of its three-dimensional structure is paramount for advancements in drug design and development targeting folate-dependent pathways. This technical guide provides an in-depth overview of the methodologies and data integral to the structural elucidation of N-(4-Aminobenzoyl)glutamic acid, presenting a synthesis of spectroscopic and analytical techniques. This document offers detailed experimental protocols, summarized quantitative data, and visual workflows to facilitate a thorough understanding of its molecular conformation.
Introduction
N-(4-Aminobenzoyl)-L-glutamic acid is a dipeptide formed by the condensation of 4-aminobenzoic acid and L-glutamic acid.[3] Its structural determination relies on a synergistic approach, employing a variety of spectroscopic and analytical methods to piece together its molecular puzzle. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy in defining its constitution and stereochemistry. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, the principles of this powerful technique will be discussed in the context of analogous structures.
Physicochemical Properties
A foundational aspect of structure elucidation is the characterization of the molecule's basic physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₅ | [1] |
| Molecular Weight | 266.25 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Melting Point | ~175 °C (decomposes) | [4] |
| Solubility | Soluble in DMSO and aqueous buffers | [4] |
Spectroscopic Analysis for Structural Elucidation
The combination of various spectroscopic techniques provides complementary information to build a complete picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. Predicted spectral data for the non-deuterated N-(4-Aminobenzoyl)-L-glutamic acid provides a basis for its structural assignment.
3.1.1. ¹H NMR Spectroscopy
Predicted ¹H NMR data in D₂O suggests the following assignments:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.6 | Doublet | 2H, Aromatic CH adjacent to C=O |
| ~6.7 | Doublet | 2H, Aromatic CH adjacent to NH₂ |
| ~4.5 | Multiplet | 1H, α-CH of glutamic acid |
| ~2.4 | Triplet | 2H, γ-CH₂ of glutamic acid |
| ~2.1 | Multiplet | 2H, β-CH₂ of glutamic acid |
3.1.2. ¹³C NMR Spectroscopy
Predicted ¹³C NMR data provides insight into the carbon environment:
| Chemical Shift (ppm) | Assignment |
| ~175 | Carboxylic acid carbons (glutamic acid) |
| ~168 | Amide carbonyl carbon |
| ~150 | Aromatic C-NH₂ |
| ~130 | Aromatic CH adjacent to C=O |
| ~125 | Aromatic C-C=O |
| ~115 | Aromatic CH adjacent to NH₂ |
| ~53 | α-CH of glutamic acid |
| ~33 | γ-CH₂ of glutamic acid |
| ~29 | β-CH₂ of glutamic acid |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and connectivity.
3.2.1. Expected Molecular Ion Peaks
| Ionization Mode | Expected m/z |
| ESI (+) | [M+H]⁺ ≈ 267.0975 |
| ESI (-) | [M-H]⁻ ≈ 265.083 |
3.2.2. MS/MS Fragmentation
Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺) reveals characteristic fragment ions.
| Precursor m/z | Fragment Ion m/z | Putative Assignment |
| 267.0975 | 138 | [4-aminobenzoyl moiety]⁺ |
| 267.0975 | 120 | [4-aminobenzoyl moiety - H₂O]⁺ or [4-aminophenyl]⁺ |
| 267.0975 | 130 | [glutamic acid immonium ion]⁺ |
The fragmentation pattern is consistent with the cleavage of the amide bond and subsequent fragmentation of the resulting ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (carboxylic acid), N-H stretch (amine and amide) |
| 3000-2800 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1650 | Strong | C=O stretch (amide I) |
| ~1600 | Medium | N-H bend (amine), C=C stretch (aromatic) |
| ~1540 | Medium | N-H bend (amide II) |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of structural data.
Synthesis of N-(4-Aminobenzoyl)-L-glutamic Acid
A common synthetic route involves the reduction of an N-(4-nitrobenzoyl)-L-glutamic acid precursor.[5]
Step 1: Synthesis of N-(4-nitrobenzoyl)-L-glutamic acid
-
Dissolve L-glutamic acid in an aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride in a suitable organic solvent (e.g., dioxane) to the cooled glutamic acid solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a sodium carbonate solution.
-
After the addition is complete, continue stirring at room temperature for several hours.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the N-(4-nitrobenzoyl)-L-glutamic acid product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Step 2: Reduction to N-(4-Aminobenzoyl)-L-glutamic acid
-
Suspend the N-(4-nitrobenzoyl)-L-glutamic acid in a suitable solvent such as methanol or ethanol.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Slowly add a reducing agent, such as ammonium formate, to the mixture.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes).[5]
-
Monitor the reaction by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Adjust the pH of the filtrate to approximately 3 with hydrochloric acid in methanol to precipitate the product.[5]
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and dry to yield N-(4-aminobenzoyl)-L-glutamic acid.[5]
NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of N-(4-Aminobenzoyl)-L-glutamic acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to assign signals to specific protons and carbons in the molecule.
Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent mixture (e.g., water/acetonitrile with 0.1% formic acid).
-
Chromatography: Inject the sample onto a reverse-phase C18 column and elute with a gradient of water and acetonitrile containing 0.1% formic acid.[4]
-
Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in both positive and negative ion modes.[4]
-
MS/MS Analysis: Select the precursor ions ([M+H]⁺ and [M-H]⁻) for collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight and elucidate the fragmentation pathways.
FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk.
-
Data Acquisition: Record the infrared spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Spectral Analysis: Identify characteristic absorption bands corresponding to the different functional groups present in the molecule.
Visualizing the Structure Elucidation Workflow
The process of determining the structure of a molecule follows a logical progression of experiments and data analysis.
Caption: Workflow for the structure elucidation of N-(4-Aminobenzoyl)glutamic acid.
Hypothetical Signaling Pathway Involvement
Given its role as a folate metabolite, N-(4-Aminobenzoyl)glutamic acid could potentially influence cellular signaling pathways dependent on folate metabolism. The following diagram illustrates a hypothetical pathway.
Caption: Hypothetical role of N-(4-Aminobenzoyl)glutamic acid in folate metabolism.
Conclusion
The structural elucidation of N-(4-Aminobenzoyl)glutamic acid is a multi-faceted process that relies on the convergence of evidence from various analytical techniques. NMR spectroscopy defines the carbon-hydrogen framework and stereochemistry, mass spectrometry confirms the molecular weight and provides fragmentation data for connectivity, and FTIR spectroscopy identifies the key functional groups. While definitive crystallographic data would provide the ultimate structural proof, the collective spectroscopic data provides a robust and confident assignment of the molecular structure. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals engaged in the study of this important metabolite and its role in biological systems.
References
Spectroscopic Profile of 4-Aminobenzoylglutamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminobenzoylglutamic acid, a key metabolite of folic acid. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and quantification in research and drug development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 4-Aminobenzoylglutamic acid. The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR in deuterated water (D₂O). It is important to note that experimental values may vary based on solvent, concentration, and pH.
¹H NMR Spectral Data (Predicted)
Solvent: D₂O
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.6 | Doublet | 2H, Aromatic CH adjacent to C=O |
| ~6.7 | Doublet | 2H, Aromatic CH adjacent to NH₂ |
| ~4.5 | Multiplet | 1H, α-CH of glutamic acid |
| ~2.4 | Triplet | 2H, γ-CH₂ of glutamic acid |
| ~2.1 | Multiplet | 2H, β-CH₂ of glutamic acid |
Table 1: Predicted ¹H NMR chemical shifts for 4-Aminobenzoylglutamic acid in D₂O.
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~180 | Carboxylic acid C=O (γ-carboxyl) |
| ~178 | Carboxylic acid C=O (α-carboxyl) |
| ~170 | Amide C=O |
| ~152 | Aromatic C-NH₂ |
| ~131 | Aromatic C-H |
| ~120 | Aromatic C-C=O |
| ~115 | Aromatic C-H |
| ~55 | α-CH of glutamic acid |
| ~33 | γ-CH₂ of glutamic acid |
| ~29 | β-CH₂ of glutamic acid |
Table 2: Predicted ¹³C NMR chemical shifts for 4-Aminobenzoylglutamic acid.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The following table outlines the predicted characteristic IR absorption bands for 4-Aminobenzoylglutamic acid.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (carboxylic acid), N-H stretch (amine and amide) |
| 3000-2800 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1650 | Strong | C=O stretch (amide I) |
| ~1600 | Medium | N-H bend (amine), C=C stretch (aromatic) |
| ~1540 | Medium | N-H bend (amide II) |
Table 3: Predicted FT-IR peak assignments for 4-Aminobenzoylglutamic acid.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The following data was obtained from tandem mass spectrometry (MS-MS) experiments.
| Precursor m/z | Precursor Ion | Collision Energy | Major Fragment Ions (m/z) |
| 267.0975 | [M+H]⁺ | Not Specified | 120, 130, 138 |
| 265.083 | [M-H]⁻ | Not Specified | 136, 221, 247 |
Table 4: MS-MS fragmentation data for 4-Aminobenzoylglutamic acid.[2]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. These should be adapted and optimized based on the specific instrumentation and experimental conditions.
NMR Spectroscopy
-
Sample Preparation: Dissolve an appropriate amount of 4-Aminobenzoylglutamic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration should be optimized for the instrument's sensitivity, typically in the range of 5-20 mg/mL.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-5 seconds.
-
The number of scans will depend on the sample concentration and desired signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or a residual solvent peak).
FT-IR Spectroscopy
-
Sample Preparation (Solid State):
-
KBr Pellet Method: Mix a small amount of the finely ground solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Instrument: A Fourier-transform infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Place the sample in the instrument and record the sample spectrum.
-
The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with ESI-MS, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization. The concentration should be in the low µg/mL to ng/mL range.
-
Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a triple quadrupole or ion trap mass spectrometer for MS-MS experiments).
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).
-
Optimize the ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) to maximize the signal intensity of the parent ion.
-
For MS-MS, select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratios of the parent and fragment ions.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
References
The Central Role of N-(p-Aminobenzoyl)-L-glutamic Acid in Folate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(p-Aminobenzoyl)-L-glutamic acid (PABA-Glu) is a pivotal intermediate in the de novo biosynthesis of folates, a class of essential vitamins crucial for one-carbon metabolism. This technical guide provides an in-depth exploration of the biological role of PABA-Glu in folate metabolism, detailing its synthesis, enzymatic conversion, and its significance as a precursor to dihydrofolate and subsequently tetrahydrofolate. The guide summarizes key quantitative data, provides detailed experimental protocols for the study of this pathway, and presents visual representations of the metabolic and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development targeting the folate pathway.
Introduction
Folate and its derivatives are essential coenzymes in a variety of metabolic processes, including the synthesis of nucleotides (purines and thymidylate) and the metabolism of amino acids.[1] The inability of humans to synthesize folates de novo necessitates their acquisition through diet.[2] In contrast, many microorganisms and plants can synthesize folates, making the folate biosynthesis pathway an attractive target for antimicrobial and herbicide development.[2][3] At the heart of this pathway lies N-(p-Aminobenzoyl)-L-glutamic acid (PABA-Glu), a molecule formed from the condensation of p-aminobenzoic acid (PABA) and L-glutamic acid. This guide elucidates the critical function of PABA-Glu as a central building block in the intricate process of folate synthesis.
Biosynthesis of N-(p-Aminobenzoyl)-L-glutamic Acid and its Conversion to Dihydrofolate
The formation of PABA-Glu is a critical step that links the shikimate pathway (which produces PABA) and the subsequent steps of folate synthesis.
Synthesis of p-Aminobenzoic Acid (PABA)
In bacteria, plants, and fungi, PABA is synthesized from chorismate, an intermediate in the shikimate pathway.[2] This conversion is a two-step enzymatic process:
-
Formation of 4-amino-4-deoxychorismate (ADC): The enzymes 4-amino-4-deoxychorismate synthase (PabA and PabB in E. coli) catalyze the transfer of an amide group from glutamine to chorismate, forming ADC.[4][5]
-
Conversion of ADC to PABA: 4-amino-4-deoxychorismate lyase (PabC in E. coli) then removes pyruvate from ADC to yield PABA.[4][5]
Formation of Dihydropteroate
PABA is then incorporated with a pteridine precursor. Dihydropteroate synthase (DHPS) catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate (DHP).[6] This reaction is the target of sulfonamide antibiotics, which are structural analogs of PABA and act as competitive inhibitors of DHPS.[2]
The Role of Dihydrofolate Synthase: Formation of Dihydrofolate
The key reaction involving a glutamate moiety is the formation of dihydrofolate (DHF) from dihydropteroate. Dihydrofolate synthase (DHFS), also known as dihydrofolate synthetase, catalyzes the ATP-dependent addition of L-glutamate to the carboxyl group of the PABA moiety of dihydropteroate.[6][7][8] The product of this reaction is 7,8-dihydropteroylglutamate, commonly known as dihydrofolate.[7]
The reaction catalyzed by dihydrofolate synthase is as follows:
ATP + 7,8-dihydropteroate + L-glutamate ⇌ ADP + phosphate + 7,8-dihydrofolate [7]
This enzymatic step is crucial as it completes the core structure of the folate molecule.
Reduction to Tetrahydrofolate and Polyglutamylation
Dihydrofolate is then reduced to the biologically active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR).[9] This reaction is the target of antifolate drugs such as methotrexate and trimethoprim.[6]
Subsequently, folylpolyglutamate synthetase (FPGS) catalyzes the addition of multiple glutamate residues to THF and other folate derivatives.[10][11] This polyglutamylation is essential for the intracellular retention of folates and enhances their affinity for folate-dependent enzymes.[12][13]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites involved in the synthesis and utilization of PABA-Glu.
Table 1: Kinetic Parameters of Key Enzymes in Folate Metabolism
| Enzyme | Organism | Substrate | Km (μM) | kcat (s-1) | Reference |
| Dihydrofolate Reductase (DHFR) | Streptococcus pneumoniae | Dihydrofolate | 1.2 ± 0.2 | 31.5 ± 1.5 | [14] |
| Dihydrofolate Reductase (DHFR) | Mycobacterium tuberculosis | Dihydrofolate | 3.5 ± 0.4 | 15.0 ± 0.4 | [15] |
| Arylamine N-acetyltransferase 1 (NAT1) | Human (recombinant) | p-Aminobenzoylglutamate | 130 ± 13 | - | |
| Arylamine N-acetyltransferase 1 (NAT1) | Human (U937 cells) | p-Aminobenzoylglutamate | 333 ± 17 | - |
Table 2: Metabolic Flux Rates in Folate Metabolism
| Metabolic Flux | Cell Line | Condition | Flux Rate (mM/h) | Reference |
| Purine Synthesis | MCF7 | Untreated | ~0.3 | [16] |
| Thymidylate Synthesis | MCF7 | Untreated | ~0.02 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of PABA-Glu and folate metabolism.
Assay for Folylpolyglutamate Synthetase (FPGS) Activity
This protocol is adapted from a method used to measure the incorporation of radiolabeled glutamate into a folate analog.[17]
Principle: The enzymatic activity of FPGS is determined by measuring the incorporation of [3H]glutamate into the polyglutamate chain of a folate substrate, such as aminopterin.
Materials:
-
Cell lysate containing FPGS
-
Reaction buffer: Tris-HCl buffer (pH 8.85) containing ATP, MgCl2, KCl, and DTT
-
Substrates: Aminopterin (or another suitable folate substrate), L-[3H]glutamic acid
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare cell lysates from the tissue or cells of interest.
-
Set up the reaction mixture containing the reaction buffer, cell lysate, aminopterin, and L-[3H]glutamic acid.
-
Initiate the reaction by adding the cell lysate and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate proteins and polyglutamated folates.
-
Wash the precipitate with TCA to remove unincorporated [3H]glutamate.
-
Dissolve the precipitate in a suitable solvent.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the FPGS activity based on the amount of incorporated [3H]glutamate per unit of time and protein concentration.
Quantification of Folate Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general framework for the quantification of folate derivatives, including PABA-Glu, in biological samples.[18]
Principle: LC-MS allows for the separation and sensitive detection of different folate species based on their mass-to-charge ratio.
Materials:
-
Biological sample (e.g., cell extract, plasma)
-
Internal standards (stable isotope-labeled folate derivatives)
-
Extraction buffer (e.g., containing antioxidants like ascorbic acid and DTT)
-
LC-MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Sample Extraction: Homogenize the biological sample in the extraction buffer containing internal standards. The buffer helps to stabilize the labile folate derivatives.
-
Protein Precipitation: Precipitate proteins using a suitable method (e.g., addition of acetonitrile or perchloric acid).
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the folate metabolites.
-
LC Separation: Inject the supernatant onto an appropriate LC column (e.g., a C18 reversed-phase column) to separate the different folate species.
-
MS Detection: Analyze the eluate using a mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target folate metabolites and their corresponding internal standards.
-
Data Analysis: Quantify the concentration of each folate metabolite by comparing its peak area to that of its corresponding internal standard.
Transient Metabolic Flux Analysis (tMFA) of Folate Metabolism
This protocol is based on the methodology used to quantify metabolic fluxes in folate metabolism using isotope tracing.[16][19]
Principle: tMFA uses stable isotope tracers (e.g., 13C-labeled serine) to follow the flow of atoms through a metabolic network and calculate the rates of metabolic reactions (fluxes).
Materials:
-
Cell culture medium with and without the stable isotope tracer (e.g., [U-13C]-L-serine)
-
Cultured cells of interest
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent
-
LC-MS system for metabolite quantification and isotope labeling analysis
Procedure:
-
Cell Culture: Culture the cells to a desired confluency.
-
Isotope Labeling: Replace the regular medium with the medium containing the stable isotope tracer and incubate for a specific time course (e.g., 4, 8, 16 hours).[16]
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity by adding a cold quenching solution. Extract the intracellular metabolites using a suitable solvent.
-
Metabolite Analysis: Analyze the cell extracts using LC-MS to determine the total concentrations and isotopic labeling patterns of key metabolites in the folate pathway (e.g., serine, glycine, purines).
-
Flux Calculation: Use a metabolic model of the folate pathway and the measured metabolite concentrations and labeling data to calculate the metabolic fluxes through the network. This typically involves solving a system of algebraic equations that describe the mass and isotope balances of the metabolic network.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of PABA-Glu's role in folate metabolism and a typical experimental workflow.
Caption: Biosynthesis of folate from chorismate, highlighting the role of PABA.
Caption: A generalized workflow for the analysis of folate metabolites.
Conclusion
N-(p-Aminobenzoyl)-L-glutamic acid is an indispensable intermediate in the de novo synthesis of folates. Its formation and subsequent incorporation into the folate backbone represent critical enzymatic steps that are essential for the production of the active forms of this vital vitamin. A thorough understanding of the enzymes involved in the metabolism of PABA-Glu, such as dihydrofolate synthase and folylpolyglutamate synthetase, is crucial for the development of novel therapeutic agents that target the folate pathway. The experimental protocols and data presented in this guide provide a valuable resource for researchers dedicated to unraveling the complexities of folate metabolism and its role in health and disease.
References
- 1. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Folate synthesis in plants: the p-aminobenzoate branch is initiated by a bifunctional PabA-PabB protein that is targeted to plastids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. youtube.com [youtube.com]
- 7. Dihydrofolate synthase - Wikipedia [en.wikipedia.org]
- 8. oxfordreference.com [oxfordreference.com]
- 9. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 10. Folylpolyglutamate synthase - Wikipedia [en.wikipedia.org]
- 11. Folylpolyglutamate synthase - Proteopedia, life in 3D [proteopedia.org]
- 12. Folylpolyglutamate synthesis and role in the regulation of one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Roles of folylpoly-gamma-glutamate synthetase in therapeutics with tetrahydrofolate antimetabolites: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of folate metabolism using transient metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of folylpolyglutamate synthetase modulation on chemosensitivity of colon cancer cells to 5-fluorouracil and methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Folylpolyglutamate synthetase inactivation in relapsed ALL induces a druggable folate metabolic vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification of folate metabolism using transient metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-[(4-Aminobenzoyl)amino]pentanedioic Acid: From Discovery to its Central Role in Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[(4-Aminobenzoyl)amino]pentanedioic acid, a molecule of significant interest in the fields of biochemistry and pharmaceutical sciences. While not a therapeutic agent in itself, its identity as a core structural component of folic acid (Vitamin B9) and a key metabolite in one-carbon metabolism places it at the crossroads of cellular proliferation, DNA synthesis, and amino acid metabolism. This document traces the historical context of its discovery through the lens of folic acid research, details its chemical synthesis, presents its physicochemical and biochemical properties, and elucidates its role in critical metabolic pathways. Detailed experimental protocols and visual diagrams of these pathways and workflows are provided to support further research and application in drug development.
Discovery and History
The discovery of this compound is intrinsically linked to the groundbreaking research on folic acid in the 1930s and 1940s. In 1931, researcher Lucy Wills first identified a factor in yeast and liver extracts that could cure tropical macrocytic anemia in pregnant women.[1] This substance was initially termed the "Wills Factor."[2]
Subsequent research by various groups led to the isolation of this factor from different sources. It was named "folic acid" after being extracted from spinach leaves (from the Latin folium for leaf) in 1941.[3][4] The pure crystalline form was isolated by Bob Stokstad in 1943.[3][5] The culmination of this early research was the chemical identification and synthesis of pteroylglutamic acid, definitively named folic acid, between 1943 and 1945.[1]
The structural elucidation of folic acid revealed its composition of three key moieties: a pteridine ring, para-aminobenzoic acid (PABA), and glutamic acid.[3][6] It was through this work that this compound, also known as N-(4-Aminobenzoyl)-L-glutamic acid, was identified as the dipeptide formed from the condensation of p-aminobenzoic acid and L-glutamic acid.[2][7] Its history is therefore not one of a standalone discovery, but as a crucial building block of the vital nutrient, folic acid.
Chemical and Physical Properties
This compound is a white to off-white solid. It is a dipeptide and a dicarboxylic acid.[7] The L-isomer is the naturally occurring form within folic acid.
Table 1: Physicochemical Properties of N-(4-Aminobenzoyl)-L-glutamic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₄N₂O₅ | [2] |
| Molecular Weight | 266.25 g/mol | [2] |
| CAS Number | 4271-30-1 (L-isomer) | [2] |
| Melting Point | ~175 °C (decomposes) | [5] |
| Solubility | Soluble in DMSO and aqueous buffers. | [5] |
| Appearance | White to off-white solid | [5] |
Biochemical Data
As a catabolite of folic acid, N-(4-aminobenzoyl)-L-glutamic acid (pABG) and its acetylated form are found in human serum and urine. Its quantification can serve as an indicator of folate turnover.
Table 2: Biochemical Data for N-(4-Aminobenzoyl)-L-glutamic Acid
| Parameter | Value | Organism/System | Reference(s) |
| Km for acetylation by human N-acetyltransferase 1 (NAT1) | 130 ± 13 µM | Recombinant Human NAT1 | |
| Apparent Km for acetylation in U937 cells | 333 ± 17 µM | Human pro-monocytic cell-line U937 | |
| Concentration in Human Serum (Total Catabolites) | 11.4 - 20.4 nmol/L | Human | [1] |
| Concentration in Human Urine (Total Catabolites) | 2.9 - 581.8 µmol/L | Human | [1] |
Experimental Protocols
Synthesis of N-(4-Aminobenzoyl)-L-glutamic Acid
The synthesis of N-(4-aminobenzoyl)-L-glutamic acid is a key step in the total synthesis of folic acid. A common laboratory-scale procedure involves a two-step process starting from p-nitrobenzoic acid.
Step 1: Synthesis of N-(4-nitrobenzoyl)-L-glutamic acid
-
Dissolve L-glutamic acid in an aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride in a suitable organic solvent (e.g., dioxane) to the cooled glutamic acid solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a sodium carbonate solution.
-
After the addition is complete, continue stirring at room temperature for several hours to ensure the completion of the acylation reaction.
-
Acidify the reaction mixture to precipitate the N-(4-nitrobenzoyl)-L-glutamic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Step 2: Reduction of the Nitro Group to Synthesize N-(4-aminobenzoyl)-L-glutamic acid
-
Suspend the N-(4-nitrobenzoyl)-L-glutamic acid obtained in Step 1 in a suitable solvent such as methanol.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Slowly add a reducing agent, such as ammonium formate, to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the Pd/C catalyst.
-
Adjust the pH of the filtrate to approximately 3 with hydrochloric acid in methanol.
-
Allow the product to crystallize out of the solution.
-
Collect the crystals of N-(4-aminobenzoyl)-L-glutamic acid by filtration, wash with a small amount of cold methanol, and dry.
Note: This is a general protocol adapted from literature and may require optimization for specific laboratory conditions.
Quantitative Analysis in Biological Samples by LC-MS/MS
This protocol outlines a general procedure for the quantification of p-aminobenzoylglutamate (pABG) in human serum or urine.
-
Sample Preparation:
-
To a 200 µL aliquot of serum or urine, add an internal standard (e.g., deuterated pABG).
-
Acidify the sample with 6N HCl.
-
Precipitate proteins by adding an excess of acetonitrile (2 volumes for serum, 30 volumes for urine).
-
Vortex the mixture and then centrifuge at high speed (e.g., 1900 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot (e.g., 10 µL) of the prepared supernatant onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column).
-
Perform chromatographic separation using a gradient elution with a mobile phase typically consisting of an aqueous buffer with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Detect and quantify the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for pABG and the internal standard should be used for selective and sensitive detection.
-
-
Data Analysis:
-
Construct a calibration curve by analyzing standards of known concentrations.
-
Determine the concentration of pABG in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Logical Relationships
This compound, as a component of folic acid, is integral to the folate-mediated one-carbon metabolism pathway. This pathway is essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. It also plays a crucial role in the remethylation of homocysteine to methionine, a precursor for the universal methyl donor S-adenosylmethionine (SAM).
Figure 1: Simplified Folate-Mediated One-Carbon Metabolism Pathway.
The following diagram illustrates a typical experimental workflow for the synthesis of N-(4-aminobenzoyl)-L-glutamic acid and its subsequent quantification in a biological matrix.
Figure 2: Experimental Workflow for Synthesis and Quantification.
Conclusion
This compound, while often viewed as a mere fragment of folic acid, holds a significant position in our understanding of fundamental cellular processes. Its history is a testament to the meticulous work of early vitamin researchers. As a key intermediate in the synthesis of folic acid and a metabolite in the crucial one-carbon metabolism pathway, it remains a compound of interest for researchers in biochemistry, nutrition, and drug development. The methodologies for its synthesis and quantification are well-established, providing a solid foundation for further investigations into its biochemical roles and its potential as a biomarker for folate status and related metabolic disorders. This guide provides the essential technical information for professionals to leverage the significance of this core molecule in their research endeavors.
References
- 1. Simple method for the quantitative analysis of endogenous folate catabolites p-aminobenzoylglutamate (pABG) and its acetamido (apABG) derivative in human serum and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(4-Aminobenzoyl)-L-glutamic acid | C12H14N2O5 | CID 196473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-aminobenzoyl)-L-glutamate | C12H12N2O5-2 | CID 25202539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-Aminobenzoyl)-L-glutamic Acid | LGC Standards [lgcstandards.com]
- 5. benchchem.com [benchchem.com]
- 6. Untitled Document [ucl.ac.uk]
- 7. N-(4-Aminobenzoyl)-L-glutamic acid [drugfuture.com]
A Technical Guide to the Identification of 4-Aminobenzoylglutamic Acid in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the identification and quantification of 4-Aminobenzoylglutamic acid (pABG) in human plasma. This document outlines the metabolic significance of pABG, detailed experimental protocols for its analysis, and a summary of reported quantitative data.
Introduction
4-Aminobenzoylglutamic acid, also known as p-aminobenzoylglutamic acid (pABG), is a key catabolite of folic acid (Vitamin B9). As an integral component of the folate metabolism pathway, the accurate measurement of pABG in human plasma is crucial for assessing folate status and turnover. This can have significant implications in various research areas, including nutrition, drug development, and the study of diseases associated with one-carbon metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of pABG in complex biological matrices like plasma due to its high sensitivity and specificity.
Metabolic Significance of 4-Aminobenzoylglutamic Acid
Folic acid and its derivatives are essential for a variety of metabolic processes, including the synthesis of nucleotides and the methylation of DNA, RNA, and proteins. The catabolism of folate involves the cleavage of the C9-N10 bond, which results in the formation of a pteridine moiety and pABG. This process is a major route of folate turnover in the body. Consequently, the concentration of pABG in plasma can serve as an indicator of the rate of folate catabolism.
Below is a simplified representation of the folate metabolism pathway, highlighting the generation of 4-Aminobenzoylglutamic acid.
Analytical Methodologies
The quantification of pABG in human plasma is primarily achieved through LC-MS/MS, which offers superior sensitivity and specificity compared to other methods like HPLC-UV.[1]
Quantitative Performance Comparison
The selection of an analytical method is critically dependent on its performance characteristics. The following table summarizes the validation parameters for a validated LC-MS/MS method for pABG in human serum, which is comparable to plasma.[1]
| Parameter | LC-MS/MS Method (in Human Serum) |
| Linearity Range | Up to 140 nmol/L[1] |
| Lower Limit of Detection (LOD) | 0.07–0.52 nmol/L[1] |
| Lower Limit of Quantification (LOQ) | 0.07–0.52 nmol/L[1] |
| Accuracy (% Recovery) | 93%–96%[1] |
| Specificity / Selectivity | High (based on mass-to-charge ratio)[1] |
Reported Concentrations in Human Plasma
The following table presents reported concentrations of 4-Aminobenzoylglutamic acid in human serum from a study by Hannisdal et al. (2009).
| Population | Mean pABG Concentration (nmol/L) | Standard Deviation (nmol/L) |
| Healthy Blood Donors (n=168) | 0.07 | - |
| Patients with Renal Failure (n=39) | Significantly higher (22-30 times) | - |
Data extracted from Hannisdal R, et al. Clin Chem. 2009.
Experimental Protocols
Detailed and reproducible methodologies are essential for the successful implementation and validation of analytical methods for pABG.
Sample Preparation
The following workflows illustrate two common sample preparation techniques: Protein Precipitation and Solid-Phase Extraction.
4.1.1. Protein Precipitation Protocol
This protocol is adapted from a validated method for the analysis of folate catabolites in human serum.[1]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., ¹³C-labeled pABG).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum centrifuge at 30°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4.1.2. Solid-Phase Extraction (SPE) Protocol
This is a general protocol for the extraction of acidic compounds from plasma and can be optimized for pABG.
-
Condition the SPE cartridge: Use a weak anion exchange or a polymeric reversed-phase SPE cartridge. Condition with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: Acidify 100 µL of plasma with 10 µL of 2% formic acid. Add an internal standard.
-
Load: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute: Elute pABG with 1 mL of methanol, preferably containing a small amount of a weak base (e.g., 0.5% ammonium hydroxide) to ensure complete elution of the acidic analyte.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following parameters are representative of a typical LC-MS/MS method for pABG analysis.
4.2.1. Liquid Chromatography Parameters
-
Instrumentation: Agilent 1290 Infinity UHPLC or equivalent.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 2-10 µL.
-
Column Temperature: 40°C.
4.2.2. Mass Spectrometry Parameters
-
Instrumentation: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition:
-
Precursor Ion (Q1): m/z 267.1 (corresponding to [M+H]⁺ for C₁₂H₁₄N₂O₅).
-
Product Ion (Q3): A specific fragment ion should be chosen. A common fragmentation would be the loss of the glutamic acid moiety, resulting in the 4-aminobenzoyl fragment. Therefore, a likely and specific product ion would be m/z 120.1 . The transition 267.1 -> 120.1 would be highly specific for pABG. Another potential product ion could result from the loss of water and CO from the glutamic acid portion.
-
-
Internal Standard: A stable isotope-labeled internal standard, such as ¹³C₆-4-Aminobenzoylglutamic acid, should be used for accurate quantification, with a corresponding shift in the precursor and product ion m/z values.
Conclusion
This technical guide provides a comprehensive framework for the identification and quantification of 4-Aminobenzoylglutamic acid in human plasma. The detailed LC-MS/MS methodology, including sample preparation and instrument parameters, offers a robust and sensitive approach for researchers in various scientific and clinical fields. The accurate measurement of pABG is vital for advancing our understanding of folate metabolism and its role in health and disease.
References
N-(p-Aminobenzoyl)-L-glutamic acid mechanism of action theories
An In-depth Technical Guide on the Core Mechanism of Action Theories for N-(p-Aminobenzoyl)-L-glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(p-Aminobenzoyl)-L-glutamic acid (PABG), a molecule comprising a p-aminobenzoic acid (PABA) moiety linked to L-glutamic acid, is a key intermediate in the synthesis of folic acid and the widely used antifolate drug, methotrexate.[1][2] While its role as a synthetic precursor is well-established, its own mechanism of action is primarily theorized based on its structural similarity to PABA. The predominant theory posits PABG as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of microorganisms.[3][4] This action disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolate (THF), which is essential for the synthesis of nucleotides and certain amino acids, ultimately leading to bacteriostasis.[3][5][6] Alternative, more speculative theories consider the potential for feedback inhibition due to its status as a folate catabolite and possible, though less likely, effects related to its L-glutamic acid component. This guide provides a detailed exploration of these mechanisms, supported by structured data, experimental protocols, and pathway visualizations to facilitate further research and drug development.
Primary Mechanism of Action: Competitive Inhibition of Folate Synthesis
The most accepted theory for the mechanism of action of N-(p-Aminobenzoyl)-L-glutamic acid is its role as a folate antagonist, specifically targeting the folate biosynthesis pathway present in many bacteria and protozoa.[5][7] This pathway is an ideal target for selective toxicity because humans do not synthesize their own folate, instead obtaining it from their diet.[4][8]
The Bacterial Folate Biosynthesis Pathway
Bacteria synthesize folate starting from chorismate. The pathway involves several key enzymatic steps to produce Tetrahydrofolate (THF), the biologically active form of folate. THF is a crucial one-carbon donor required for the synthesis of purines, thymidine, and amino acids like methionine.[6] PABG is theorized to act at the same point as sulfonamide antibiotics, which mimic the natural substrate, p-Aminobenzoic acid (PABA).[3]
The diagram below illustrates the key steps in the bacterial folate synthesis pathway and the proposed point of inhibition by N-(p-Aminobenzoyl)-L-glutamic acid.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. microbenotes.com [microbenotes.com]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. fiveable.me [fiveable.me]
- 6. What are Folate inhibitors and how do they work? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 7. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(4-Aminobenzoyl)-L-glutamic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(4-Aminobenzoyl)-L-glutamic acid is a key intermediate in the synthesis of folic acid and its analogs, which are crucial in various biological processes, including nucleotide synthesis and amino acid metabolism.[1][2] It also serves as a metabolite of folic acid.[1][3] This document provides a detailed protocol for the chemical synthesis of N-(4-Aminobenzoyl)-L-glutamic acid, outlining the necessary reagents, reaction conditions, and purification methods.
Synthesis Pathway Overview
The synthesis of N-(4-Aminobenzoyl)-L-glutamic acid is typically achieved through a two-step process. The first step involves the acylation of L-glutamic acid with p-nitrobenzoyl chloride to form N-(p-nitrobenzoyl)-L-glutamic acid. The second step is the reduction of the nitro group to an amine, yielding the final product.[1][4]
Experimental Protocols
Step 1: Synthesis of N-(p-nitrobenzoyl)-L-glutamic acid
This procedure details the acylation of L-glutamic acid.
Materials:
-
L-Glutamic acid
-
p-Nitrobenzoyl chloride
-
Sodium carbonate
-
1M Sodium hydroxide solution
-
Hydrochloric acid
-
Dioxane (or a similar organic solvent)
-
Water
-
Ice bath
Procedure:
-
Dissolve L-glutamic acid in an aqueous solution of sodium carbonate.[1]
-
Cool the solution to 0-5°C using an ice bath.[4]
-
Slowly add a solution of p-nitrobenzoyl chloride in a suitable organic solvent (e.g., dioxane) to the cooled glutamic acid solution with vigorous stirring.[1]
-
Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a 1M sodium hydroxide solution.[1][4]
-
After the addition is complete, continue stirring at room temperature for 1-3 hours.[4]
-
Acidify the reaction mixture to a pH of 1 with hydrochloric acid to precipitate the product.[4]
-
Collect the precipitate by filtration, wash with cold water, and dry under a vacuum to yield N-(p-nitrobenzoyl)-L-glutamic acid.[1]
Step 2: Synthesis of N-(4-Aminobenzoyl)-L-glutamic acid
This procedure outlines the reduction of the nitro intermediate.
Materials:
-
N-(p-nitrobenzoyl)-L-glutamic acid
-
Methanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Ammonium formate or Hydrazine hydrate
-
Hydrochloric acid in methanol
Procedure:
-
Suspend N-(p-nitrobenzoyl)-L-glutamic acid in methanol in a reaction vessel.[5]
-
Add the 10% Pd/C catalyst to the suspension.[5]
-
Slowly add the reducing agent (e.g., ammonium formate or hydrazine hydrate) to the mixture while stirring.[5][6]
-
Stir the reaction mixture at room temperature for approximately 30-35 minutes.[4][5] The reaction progress can be monitored by TLC or LC-MS.[1]
-
Once the reaction is complete, filter the mixture to remove the Pd/C catalyst.[5]
-
Adjust the pH of the filtrate to 3 with hydrochloric acid in methanol to precipitate the product.[5]
-
Allow the crystals to stand for 30 minutes before filtering.[5]
-
Wash the collected crystals with a small amount of cold methanol and dry to obtain N-(4-Aminobenzoyl)-L-glutamic acid.[5]
Purification and Characterization
Purification: The crude product can be purified by recrystallization.[1] Dissolve the product in a minimal amount of hot water or a water/ethanol mixture and allow it to cool slowly to form crystals.[1]
Characterization: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC).[1][5] The structure can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Quantitative Data Summary
| Parameter | Step 1: Acylation (N-(p-nitrobenzoyl)-L-glutamic acid) | Step 2: Reduction (N-(4-Aminobenzoyl)-L-glutamic acid) | Reference |
| Starting Material | p-Nitrobenzoic acid (0.1 mol) | N-p-nitrobenzoyl-L-glutamic acid (0.1 mol) | [4][5] |
| Yield | 97.02% - 99.03% | 96.03% - 96.58% | [4] |
| Purity (HPLC) | 97.65% - 98.43% | 99.03% - 99.88% | [4][5] |
| Molecular Formula | C12H12N2O7 | C12H14N2O5 | [2] |
| Molecular Weight | 296.23 g/mol | 266.25 g/mol | [2] |
| Melting Point | Not specified | ~175 °C (decomposes) | [1] |
| Appearance | Not specified | White to off-white solid | [1] |
Note: Yields and purity can vary based on the specific reaction conditions and the scale of the synthesis. The provided data is based on literature values.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. N-(4-Aminobenzoyl)-L-glutamic acid | C12H14N2O5 | CID 196473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. CN105439895A - Preparation method of N (4-aminobenzoyl)-L-glutamic acid - Google Patents [patents.google.com]
- 5. N-(p-Aminobenzoyl)glutamic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN108147977B - Preparation method of N-p-aminobenzoyl-L-glutamic acid - Google Patents [patents.google.com]
Application Note: Quantification of 4-Aminobenzoylglutamic Acid Using a Stability-Indicating HPLC-UV Method
Introduction
4-Aminobenzoylglutamic acid (pABG) is a key impurity found in folic acid preparations and a significant metabolite in various biological pathways.[1][2] Its accurate and precise quantification is crucial for the quality control of pharmaceutical products and for research in drug development and metabolic studies. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of pABG. The described method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound.
Chromatographic Conditions
A reversed-phase HPLC method with UV detection is employed for the quantification of 4-Aminobenzoylglutamic acid. The method is designed to be specific and stable, ensuring accurate results.
| Parameter | Specification |
| Instrumentation | Standard HPLC system with a UV detector |
| Column | Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | Isocratic elution with Methanol and Phosphate Buffer (pH 6.4) in a ratio of 12:88 (v/v)[3] |
| Flow Rate | 0.7 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Detection Wavelength | 280 nm |
| Injection Volume | 5 µL[3] |
Method Validation Summary
The performance of this HPLC method has been validated according to ICH guidelines.[3] The following table summarizes the key validation parameters.
| Validation Parameter | Result |
| Linearity Range | 0.8 µg/mL to 3.2 µg/mL[2] |
| Correlation Coefficient (r²) | 0.9999[2] |
| Lower Limit of Detection (LOD) | 20 ng/mL[2] |
| Lower Limit of Quantification (LOQ) | 70 ng/mL[2] |
| Accuracy (% Recovery) | 98.56% - 102.52%[3] |
| Precision (%RSD) | < 2% |
| Specificity | The method is selective and stability-indicating, with no interference from placebo or degradation products.[3] |
Experimental Protocols
1. Preparation of Mobile Phase (Phosphate Buffer, pH 6.4)
To prepare 1000 mL of the phosphate buffer at pH 6.4:
-
Dissolve 1.79 g of disodium hydrogen phosphate (Na₂HPO₄) and 1.36 g of potassium dihydrogen phosphate (KH₂PO₄) in sufficient HPLC-grade water to produce 1000 mL.[4]
-
Adjust the pH to 6.4 using a calibrated pH meter by adding dilute phosphoric acid or sodium hydroxide solution if necessary.
-
Filter the buffer solution through a 0.45 µm membrane filter to degas and remove particulate matter.
-
The final mobile phase is prepared by mixing the filtered phosphate buffer and methanol in a ratio of 88:12 (v/v).
2. Preparation of Standard Solutions
A certified reference standard of 4-Aminobenzoylglutamic acid should be used.
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of 4-Aminobenzoylglutamic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the linearity range of the method (e.g., 0.5 µg/mL, 1.0 µg/mL, 2.0 µg/mL, and 3.0 µg/mL).
3. Sample Preparation (from Folic Acid Tablets)
This protocol is adapted for the analysis of pABG as an impurity in folic acid tablets.
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powdered tablets equivalent to 2.5 mg of folic acid and transfer it to a 25 mL volumetric flask.[1]
-
Add 0.25 mL of 12% ammonium hydroxide and 15 mL of the mobile phase to the flask.[1]
-
Sonicate the mixture for 10 minutes and then shake for 15 minutes to ensure complete dissolution of the analyte.[1]
-
Dilute the solution to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first few milliliters of the filtrate.
4. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to establish the calibration curve.
-
Inject the prepared sample solutions.
-
The concentration of 4-Aminobenzoylglutamic acid in the samples is determined by comparing the peak area with the calibration curve generated from the standard solutions.
Visualizations
Caption: Experimental workflow for the HPLC quantification of 4-Aminobenzoylglutamic acid.
References
Application Note: Quantitative Analysis of 2-[(4-Aminobenzoyl)amino]pentanedioic Acid in Human Serum by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of 2-[(4-Aminobenzoyl)amino]pentanedioic acid, also known as N-(4-aminobenzoyl)-L-glutamic acid (pABG), in human serum. As a key catabolite of folic acid, accurate measurement of pABG is crucial for various stages of drug development and clinical research.[1] This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers superior sensitivity and specificity compared to traditional HPLC-UV methods.[1] The protocol described herein employs a straightforward protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification.
Introduction
This compound is a metabolite of folic acid, an essential vitamin involved in one-carbon transfer reactions critical for nucleotide synthesis and methylation processes.[2] The accurate quantification of pABG in biological matrices such as serum is vital for pharmacokinetic studies and for understanding folate metabolism.[1][3] LC-MS/MS is the preferred bioanalytical technique for this purpose due to its high sensitivity, specificity, and ability to minimize interferences from complex biological matrices.[1] This document provides a detailed protocol for the analysis of pABG in human serum using a triple quadrupole mass spectrometer.
Folate Catabolism Pathway
The breakdown of folic acid can occur through the oxidative cleavage of the C9-N10 bond, which yields a pteridine moiety and p-aminobenzoylglutamate (pABG). This catabolite can be further metabolized, for instance, through acetylation.[2]
Experimental
Materials and Reagents
-
N-(4-Aminobenzoyl)-L-glutamic acid reference standard
-
¹³C-labeled N-(4-aminobenzoyl)-L-glutamic acid (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human serum (blank)
LC-MS/MS Instrumentation
-
Liquid Chromatograph: Agilent 1290 Infinity UHPLC or equivalent[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer[1]
Sample Preparation
A protein precipitation method is employed for the extraction of pABG from human serum.[1]
-
Pipette 70 µL of human serum into a 96-well microtiter plate.[1]
-
Add acetonitrile containing the ¹³C-labeled pABG internal standard to precipitate proteins.[1]
-
Centrifuge the plate to pellet the precipitated proteins.[1]
-
Transfer 70 µL of the supernatant to a new plate.[1]
-
Evaporate the supernatant to dryness using a vacuum centrifuge at 30 °C.[1]
-
Reconstitute the dried residue in 50 µL of water and stir for 90 seconds.[1]
-
Place the plate in the autosampler at 4 °C for LC-MS/MS analysis.[1]
Liquid Chromatography Method
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry Method
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)[3]
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500 °C
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
Table 2: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| pABG | 267.1 | 120.0 | 100 | 25 |
| ¹³C-pABG (IS) | 273.1 | 126.0 | 100 | 25 |
Results and Discussion
The described LC-MS/MS method demonstrates excellent performance for the quantification of pABG in human serum.
Quantitative Performance
The method was validated for linearity, sensitivity, accuracy, and precision. The quantitative performance is summarized in the table below.
Table 3: Quantitative Performance Summary
| Parameter | Result |
| Linearity Range | Up to 140 nmol/L[1] |
| Lower Limit of Detection (LOD) | 0.07–0.52 nmol/L[1] |
| Lower Limit of Quantification (LOQ) | 0.07–0.52 nmol/L[1] |
| Accuracy (% Recovery) | 93%–96%[1] |
| Specificity / Selectivity | High (mass-to-charge ratio based)[1] |
Experimental Workflow
The overall workflow for the bioanalytical method is depicted in the following diagram.
Conclusion
The LC-MS/MS method presented provides a reliable, sensitive, and specific approach for the quantitative analysis of this compound in human serum. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and pharmaceutical research. This method is a valuable tool for studies involving folate metabolism and for the bioanalysis of potential drug candidates related to this pathway.
References
Application Notes and Protocols for N-(p-Aminobenzoyl)-L-glutamic acid as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N-(p-Aminobenzoyl)-L-glutamic acid and its isotopically labeled counterpart, N-(p-Aminobenzoyl-d4)-L-glutamic acid, as an internal standard in the quantitative analysis of folic acid and its metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
N-(p-Aminobenzoyl)-L-glutamic acid (pABG) is a key structural component of folic acid and a major catabolite of folate metabolism.[1] Its stable, isotopically labeled form, typically deuterated (d4), serves as an excellent internal standard for the accurate quantification of folates and their breakdown products in various biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[2]
Key Applications:
-
Quantification of folic acid and its vitamers in plasma, serum, and whole blood for nutritional assessment and clinical research.
-
Monitoring of folate catabolites to understand folate turnover and metabolism.[1]
-
Pharmacokinetic studies of folic acid supplementation and antifolate drugs.
-
Quality control of pharmaceutical preparations containing folic acid.
Physicochemical Properties
A summary of the key physicochemical properties of N-(p-Aminobenzoyl)-L-glutamic acid is presented below.
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂O₅ |
| Molecular Weight | 266.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~175 °C (decomposes) |
| Solubility | Soluble in DMSO and aqueous buffers |
Experimental Protocols
Quantification of Folic Acid in Human Plasma using LC-MS/MS
This protocol describes a rapid and sensitive method for the determination of unmetabolized folic acid in human plasma using a stable isotope-labeled internal standard.
3.1.1. Materials and Reagents
-
N-(p-Aminobenzoyl-d4)-L-glutamic Acid (Internal Standard)
-
Folic Acid (Analyte)
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Ammonium Acetate
-
Acetic Acid
-
Human Plasma (K2EDTA)
3.1.2. Standard and Internal Standard Preparation
-
Internal Standard Stock Solution: Prepare a stock solution of N-(p-Aminobenzoyl-d4)-L-glutamic acid in a suitable solvent (e.g., 50% methanol in water) at a concentration of 1 mg/mL.
-
Working Internal Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 20 nmol/L. This solution is added to the plasma samples.[1]
-
Calibration Standards: Prepare a series of folic acid calibration standards in a surrogate matrix (e.g., charcoal-stripped plasma) to cover the expected concentration range in the samples.[1]
3.1.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the working internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate the proteins.[3]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 100 µL of the mobile phase.[3]
3.1.4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on the separation needs |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| MRM Transitions | See Table below |
3.1.5. Mass Spectrometric Detection (MRM Transitions)
The following Multiple Reaction Monitoring (MRM) transitions can be used for the detection of folic acid and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Folic Acid | 442.1 | 295.1 | Positive |
| N-(p-Aminobenzoyl-d4)-L-glutamic Acid (IS) | 271.1 | 140.1 | Positive |
Note: The optimal MRM transitions should be determined by direct infusion of the analytical standards into the mass spectrometer.
Workflow for Sample Preparation and Analysis
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for folate analysis using a stable isotope dilution assay.
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.07–0.52 nmol/L[1] |
| Limit of Quantification (LOQ) | 0.1–1.0 nmol/L |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85–115% |
| Matrix Effect | Monitored and compensated by the internal standard |
Folic Acid Metabolism Pathway
Folic acid undergoes a series of enzymatic conversions to become metabolically active tetrahydrofolate (THF), which is essential for one-carbon transfer reactions involved in the synthesis of nucleotides and amino acids.
Conclusion
N-(p-Aminobenzoyl)-L-glutamic acid and its deuterated analogs are valuable tools for the accurate and precise quantification of folic acid and its metabolites in complex biological matrices. The protocols and data presented here provide a solid foundation for researchers to develop and validate robust LC-MS/MS methods for applications in clinical diagnostics, nutritional science, and drug development. The use of a stable isotope-labeled internal standard like N-(p-Aminobenzoyl-d4)-L-glutamic acid is crucial for obtaining reliable quantitative results.
References
Application Notes and Protocols for the Derivatization of N-(4-Aminobenzoyl)glutamic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical derivatization of N-(4-Aminobenzoyl)glutamic acid (pABG), a key metabolite of folic acid, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent low volatility of pABG necessitates derivatization to enable its passage through the GC system and subsequent detection by the mass spectrometer. Two primary methods are presented: silylation and a two-step esterification followed by acylation. These protocols are designed to be a starting point for method development and may require optimization for specific matrices and instrumentation.
Introduction
N-(4-Aminobenzoyl)glutamic acid is a dicarboxylic acid and a dipeptide that plays a crucial role in folate metabolism. Accurate quantification of pABG is essential in various fields, including nutrition research, clinical diagnostics, and drug development, to understand folate status and the efficacy of related therapeutic interventions. Gas chromatography-mass spectrometry is a powerful analytical technique that offers high resolution and sensitivity. However, the polar nature of pABG, due to its two carboxylic acid groups and an aromatic amine, makes it non-volatile. Derivatization is a critical step to replace the active hydrogens on these functional groups with nonpolar moieties, thereby increasing the analyte's volatility and improving its chromatographic behavior.
This application note details two effective derivatization strategies:
-
Silylation: This common technique replaces active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silylation is a versatile method for a wide range of compounds.
-
Two-Step Esterification and Acylation: This method first converts the carboxylic acid groups to esters, followed by the acylation of the amino and amide groups. This approach can offer stable derivatives with excellent chromatographic properties.
Quantitative Data Summary
The selection of a derivatization method can be guided by the desired analytical performance. The following table summarizes typical performance characteristics for the GC-MS analysis of derivatized amino acids and related compounds. It is important to note that these values are representative and actual performance will depend on the specific instrumentation, matrix, and optimized protocol.
| Parameter | Silylation (e.g., with MTBSTFA) | Esterification/Acylation (e.g., Methyl Ester, PFP Acyl) |
| Linearity Range | 0.5 - 100 µg/mL | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | 10 - 100 ng/mL | 10 - 250 ng/mL |
| Limit of Quantitation (LOQ) | 50 - 500 ng/mL | 70 - 500 ng/mL |
| Derivatization Yield | Generally high, but sensitive to moisture | Generally high and can be more robust in the presence of trace moisture |
| Derivative Stability | TBDMS derivatives are more stable than TMS derivatives | Generally stable |
Note: The data presented is based on the analysis of glutamic acid and other amino acids and should be considered as a general guideline for the analysis of N-(4-Aminobenzoyl)glutamic acid.[1][2] Method validation is required for accurate quantification.
Experimental Protocols
Method 1: Silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
This protocol is adapted from general procedures for the derivatization of amino acids. MTBSTFA is chosen for its ability to produce derivatives that are more stable and less sensitive to moisture compared to other silylating agents like BSTFA.
Materials:
-
N-(4-Aminobenzoyl)glutamic acid standard or sample extract
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Nitrogen gas, high purity
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample containing N-(4-Aminobenzoyl)glutamic acid into a reaction vial.
-
If the sample is in an aqueous solution, it must be dried completely. This can be achieved by evaporation under a gentle stream of nitrogen or by lyophilization. The presence of moisture will significantly reduce the derivatization yield.
-
-
Derivatization Reaction:
-
To the dried sample, add 100 µL of MTBSTFA and 100 µL of anhydrous acetonitrile.
-
For samples that are difficult to dissolve, 50 µL of anhydrous pyridine can be added to aid dissolution.
-
Securely cap the vial.
-
Heat the mixture at 70-100°C for 2-4 hours. The optimal time and temperature should be determined empirically. For some amino acids, increasing the reaction time can lead to a better response of the fully derivatized form.
-
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
GC Conditions (suggested starting point):
-
Column: A nonpolar capillary column, such as a 30 m x 0.25 mm I.D. x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Injector Temperature: 250-280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions (suggested starting point):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-700.
-
-
Expected Mass Spectrum Fragmentation: The TBDMS derivatives of amino acids typically show characteristic fragments corresponding to the loss of a methyl group (M-15), a tert-butyl group (M-57), and other specific fragments. For the fully derivatized N-(4-Aminobenzoyl)glutamic acid (with three TBDMS groups), one would expect a high molecular weight ion and complex fragmentation pattern that would require careful interpretation.
Method 2: Two-Step Esterification and Acylation
This protocol is based on established methods for amino acid analysis and involves the conversion of carboxylic acid groups to methyl esters, followed by acylation of the amino and amide groups with pentafluoropropionic anhydride (PFPA).[3]
Materials:
-
N-(4-Aminobenzoyl)glutamic acid standard or sample extract
-
2M HCl in Methanol (methanolic HCl)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (anhydrous)
-
Nitrogen gas, high purity
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Prepare and dry the sample as described in Method 1.
-
-
Esterification:
-
To the dried sample, add 200 µL of 2M methanolic HCl.
-
Securely cap the vial and heat at 80°C for 60 minutes to form the methyl esters of the carboxylic acid groups.[3]
-
After cooling, evaporate the methanolic HCl to dryness under a gentle stream of nitrogen.
-
-
Acylation:
-
To the dried esterified sample, add 100 µL of ethyl acetate and 50 µL of PFPA.
-
Securely cap the vial and heat at 65°C for 30 minutes.[4]
-
After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., ethyl acetate or toluene) for GC-MS analysis.
-
-
GC-MS Analysis:
-
The GC-MS conditions can be similar to those described in Method 1. The specific temperature program may need to be adjusted based on the volatility of the final derivative.
-
Expected Mass Spectrum Fragmentation: The resulting derivative will have its carboxylic acid groups as methyl esters and the aromatic amine and amide nitrogen acylated with pentafluoropropionyl groups. The mass spectrum will show a molecular ion and characteristic fragments from the loss of the ester and acyl groups. The fragmentation pattern of esters often involves cleavage of the bonds adjacent to the carbonyl group.
Visualizations
Caption: Experimental workflow for the derivatization of N-(4-Aminobenzoyl)glutamic acid.
Caption: Logical relationship of derivatization for GC-MS analysis of pABG.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. daneshyari.com [daneshyari.com]
- 3. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
N-(4-Aminobenzoyl)-L-glutamic Acid: A Versatile Scaffold for Antifolate Development
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: N-(4-Aminobenzoyl)-L-glutamic acid serves as a crucial building block in the synthesis of antifolates, a class of drugs that act by inhibiting enzymes in the folate metabolic pathway. This document provides a comprehensive overview of the application of this scaffold in the development of antifolates, with a focus on dihydrofolate reductase (DHFR) inhibitors. Detailed protocols for the synthesis of antifolate compounds, in vitro enzyme inhibition assays, and cell-based proliferation assays are provided to guide researchers in the discovery and evaluation of novel therapeutic agents.
Introduction to Antifolates and N-(4-Aminobenzoyl)-L-glutamic Acid
Antifolates are a class of antimetabolite drugs that interfere with the metabolic processes involving folic acid (vitamin B9).[1] Folic acid is essential for the de novo synthesis of purines and thymidylate, which are critical for DNA and RNA synthesis and repair.[1] By mimicking the structure of folic acid, antifolates can competitively inhibit key enzymes in the folate pathway, leading to the depletion of essential precursors for cell division and growth. This mechanism of action makes them effective anticancer and antimicrobial agents.[1][2]
The core structure of many classical antifolates is derived from N-(4-Aminobenzoyl)-L-glutamic acid. This molecule provides the necessary p-aminobenzoic acid (PABA) and L-glutamic acid moieties that are recognized by folate-dependent enzymes.[3] Modifications to the pteridine ring, which is attached to the amino group of the benzoyl moiety, have led to the development of potent and selective inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway.[4] Methotrexate (MTX), a widely used anticancer drug, is a prime example of an antifolate built upon the N-(4-Aminobenzoyl)-L-glutamic acid scaffold.[5][6]
Quantitative Data on Antifolate Activity
The efficacy of antifolates is typically quantified by their inhibitory activity against the target enzyme (e.g., DHFR) and their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are common metrics used to evaluate enzyme inhibition, while the half-maximal growth inhibitory concentration (GI50) or IC50 is used to assess cellular activity.
Table 1: Dihydrofolate Reductase (DHFR) Inhibition Data for Selected Antifolates
| Compound | Target Enzyme | Ki (nM) | IC50 (nM) | Reference |
| Methotrexate | Human DHFR | - | 4 | [7] |
| Aminopterin | Human DHFR | - | - | [4] |
| 2'-Fluoroaminopterin | DHFR | - | - | [1] |
| Deoxoaminopterin | Mammalian DHFR | - | - | [8] |
Note: Specific Ki and IC50 values can vary depending on the experimental conditions.
Table 2: In Vitro Cytotoxicity of Methotrexate (MTX) against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HTC-116 | Colorectal Cancer | 2.3 | 12 | [7][9] |
| HTC-116 | Colorectal Cancer | 0.37 | 24 | [7][9] |
| HTC-116 | Colorectal Cancer | 0.15 | 48 | [7][9] |
| A-549 | Lung Carcinoma | >10 | 12 | [7][9] |
| A-549 | Lung Carcinoma | >10 | 24 | [7][9] |
| A-549 | Lung Carcinoma | 0.10 | 48 | [7][9] |
| L1210 | Mouse Leukemia | - | - | [10] |
| H35 | - | - | - | [10] |
Signaling and Experimental Workflow Diagrams
Folate Metabolic Pathway and Antifolate Inhibition
The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the mechanism of action of antifolates.
Caption: Folate metabolic pathway and the inhibitory action of antifolates on DHFR.
Experimental Workflow for Antifolate Synthesis and Evaluation
This diagram outlines the typical workflow for synthesizing and evaluating novel antifolates based on the N-(4-Aminobenzoyl)-L-glutamic acid scaffold.
Caption: Workflow for the synthesis and evaluation of novel antifolates.
Experimental Protocols
General Protocol for the Synthesis of Antifolates
This protocol describes a general method for the synthesis of methotrexate, which can be adapted for other antifolates derived from N-(4-Aminobenzoyl)-L-glutamic acid. The synthesis involves the condensation of a pteridine derivative with a derivative of N-(4-Aminobenzoyl)-L-glutamic acid.[5][11]
Materials:
-
2,4-diamino-6-bromomethylpteridine hydrobromide
-
p-(N-methyl)-aminobenzoyl-L-glutamic acid barium salt dihydrate
-
Dimethylformamide (DMF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), diluted
-
Sodium hydroxide (NaOH)
-
Glacial acetic acid
Procedure:
-
Dissolve p-(N-methyl)-aminobenzoyl-L-glutamic acid barium salt dihydrate in a mixture of DMF and water (1:1 v/v).[5]
-
Add 2,4-diamino-6-bromomethylpteridine hydrobromide to the solution and stir overnight at ambient temperature.[5]
-
Adjust the pH of the solution to 4 using diluted HCl.[5]
-
Evaporate the mixture to dryness under vacuum.[5]
-
Resuspend the residue in water and stir for 15 minutes at ambient temperature.[5]
-
Filter the mixture and dry the solid residue at 100°C under vacuum to yield the crude product.[5]
-
For purification, suspend the crude product in water and adjust the pH to 11 with 1 N NaOH.[11] Filter to remove any insoluble material.
-
Adjust the pH of the filtrate to 4 with glacial acetic acid to precipitate the purified methotrexate.[11]
-
Collect the yellow crystals by filtration, wash with water, and dry.
Protocol for DHFR Enzyme Inhibition Assay
This protocol outlines a spectrophotometric assay to determine the inhibitory activity of test compounds against dihydrofolate reductase (DHFR).[12] The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Purified recombinant human DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolate (DHF)
-
NADPH
-
Test compound (antifolate)
-
Positive control inhibitor (e.g., Methotrexate)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DHFR enzyme in cold assay buffer.
-
Prepare stock solutions of DHF and NADPH in assay buffer. Protect from light and keep on ice.
-
Prepare serial dilutions of the test compound and methotrexate in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer only.
-
Enzyme Control (EC) wells: DHFR enzyme and assay buffer.
-
Inhibitor Control (IC) wells: DHFR enzyme, methotrexate, and assay buffer.
-
Test wells: DHFR enzyme, test compound at various concentrations, and assay buffer.
-
-
Add 40 µL of diluted NADPH to each well.[12]
-
Add the appropriate volume of test compound, methotrexate, or assay buffer to the respective wells.
-
Add the DHFR enzyme solution to all wells except the blank. The total volume in each well should be brought to 140 µL with assay buffer.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow the inhibitor to bind to the enzyme.[12]
-
Initiate the Reaction: Add 60 µL of the DHF substrate solution to all wells.[12]
-
Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[12]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_EC - V_inhibitor) / V_EC] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol for Cell Proliferation (MTT) Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of antifolate compounds on cancer cell lines.[13][14][15] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line of interest (e.g., HTC-116, A-549)
-
Complete cell culture medium
-
Test compound (antifolate)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[15]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the respective wells. Include vehicle-treated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.[14]
-
Incubate the plate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well.[14]
-
Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.[14]
-
Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (or IC50) value.
-
Conclusion
N-(4-Aminobenzoyl)-L-glutamic acid is a foundational scaffold for the development of a wide range of antifolate drugs. Its inherent structural similarity to a portion of folic acid allows for the design of potent enzyme inhibitors that disrupt critical cellular processes. The protocols provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the biological activity of novel antifolates, thereby facilitating the discovery of new therapeutic agents for the treatment of cancer and infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. medlink.com [medlink.com]
- 3. N-(4-Aminobenzoyl)-L-glutamic acid [drugfuture.com]
- 4. Synthesis of monoamides of methotrexate from L-glutamic acid monoamide t-butyl esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]
- 6. sincerechemical.com [sincerechemical.com]
- 7. researchgate.net [researchgate.net]
- 8. Methotrexate analogues. 16. Importance of the side-chain amide carbonyl group as a structural determinant of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alliedacademies.org [alliedacademies.org]
- 11. patents.justia.com [patents.justia.com]
- 12. assaygenie.com [assaygenie.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. atcc.org [atcc.org]
Application Notes and Protocols for Enzyme Inhibition Assay using 2-[(4-Aminobenzoyl)amino]pentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(4-Aminobenzoyl)amino]pentanedioic acid, also known as N-(4-Aminobenzoyl)-L-glutamic acid, is a chemical compound structurally related to key intermediates in the folate metabolic pathway. This pathway is crucial for the biosynthesis of nucleotides and certain amino acids, making it a critical target for therapeutic intervention, particularly in oncology and infectious diseases. The enzyme folylpolyglutamate synthetase (FPGS) plays a pivotal role in this pathway by catalyzing the addition of glutamate residues to folates and antifolate drugs, which is essential for their intracellular retention and activity. Inhibition of FPGS can disrupt folate homeostasis and is a key mechanism of action for several established drugs.
Signaling Pathway: Folate Metabolism and the Role of FPGS
The folate pathway is a complex network of enzymatic reactions essential for cellular proliferation and maintenance. FPGS is a key enzyme in this pathway, responsible for the polyglutamylation of folates. This process traps folates inside the cell and increases their affinity for other enzymes in the pathway. Inhibition of FPGS can lead to depletion of intracellular folates, thereby disrupting DNA synthesis and repair.
Caption: Folate metabolism and the inhibitory action of this compound on FPGS.
Data Presentation
While specific inhibitory constants (IC50 or Ki) for this compound against FPGS are not available in the public domain, the following tables are provided as templates for presenting such data once determined experimentally.
Table 1: Hypothetical IC50 Values for FPGS Inhibition
| Inhibitor | Target Enzyme | IC50 (µM) | Assay Conditions |
| This compound | Human FPGS | TBD | 100 mM Tris-HCl (pH 8.5), 10 mM ATP, 20 mM MgCl2, 5 mM DTT, 1 mM Tetrahydrofolate, 2 mM L-Glutamic acid, 37°C |
| Methotrexate (Positive Control) | Human FPGS | ~1-10 | 100 mM Tris-HCl (pH 8.5), 10 mM ATP, 20 mM MgCl2, 5 mM DTT, 1 mM Tetrahydrofolate, 2 mM L-Glutamic acid, 37°C |
TBD: To be determined experimentally.
Table 2: Hypothetical Kinetic Parameters for FPGS Inhibition
| Inhibitor | Ki (µM) | Inhibition Type | Substrate for Km Determination |
| This compound | TBD | TBD | Tetrahydrofolate |
| Methotrexate (Positive Control) | ~0.1-1 | Competitive | Tetrahydrofolate |
TBD: To be determined experimentally.
Experimental Protocols
This section provides a detailed protocol for determining the inhibitory activity of this compound against folylpolyglutamate synthetase (FPGS). This protocol is adapted from established methods for FPGS assays.
Protocol 1: In Vitro FPGS Inhibition Assay (Spectrophotometric)
This assay measures the activity of FPGS by monitoring the ATP consumption required for the glutamylation of a folate substrate. The decrease in ATP is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Recombinant human folylpolyglutamate synthetase (FPGS)
-
This compound
-
Tetrahydrofolate (THF)
-
L-Glutamic acid
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Nicotinamide adenine dinucleotide (NADH)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Experimental Workflow:
Caption: Experimental workflow for the FPGS inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a 10x assay buffer containing 1 M Tris-HCl (pH 8.5), 200 mM MgCl2, and 50 mM DTT.
-
Prepare stock solutions of ATP (100 mM), PEP (50 mM), NADH (10 mM), THF (10 mM in buffer with 10 mM DTT), and L-Glutamic acid (20 mM).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Prepare a coupling enzyme mixture containing pyruvate kinase (10 units/mL) and lactate dehydrogenase (15 units/mL).
-
-
Assay Setup:
-
In a 96-well UV-transparent microplate, add the following to each well for a final volume of 200 µL:
-
20 µL of 10x assay buffer
-
20 µL of 10 mM ATP
-
20 µL of 50 mM PEP
-
20 µL of 10 mM NADH
-
10 µL of the coupling enzyme mixture
-
Recombinant human FPGS (concentration to be optimized for a linear reaction rate)
-
Varying concentrations of this compound (or vehicle control).
-
Add water to bring the volume to 180 µL.
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a 20 µL mixture of 10 mM THF and 20 mM L-Glutamic acid to each well.
-
-
Measurement:
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes using a microplate spectrophotometer at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Determination of Kinetic Parameters (Ki)
To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the inhibitor and the substrate (THF).
Procedure:
-
Follow the setup in Protocol 1.
-
For each concentration of this compound (including a zero-inhibitor control), perform the assay with a range of THF concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the Km value of THF for FPGS).
-
Calculate the initial reaction velocities for each condition.
-
Generate Lineweaver-Burk or Michaelis-Menten plots to determine the apparent Km and Vmax values in the presence of the inhibitor.
-
Analyze the changes in Km and Vmax to determine the type of inhibition and calculate the Ki value.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the inhibitory effects of this compound on folylpolyglutamate synthetase. By following these detailed methodologies, scientists can elucidate the compound's potency and mechanism of action, contributing valuable data to the field of drug discovery and development, particularly in the context of folate metabolism-targeted therapies. The successful determination of the IC50 and Ki values will be crucial in assessing the therapeutic potential of this compound.
Application Notes and Protocols: N-(p-Aminobenzoyl)-L-glutamic acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(p-Aminobenzoyl)-L-glutamic acid (PABG) is a dipeptide formed from p-aminobenzoic acid and L-glutamic acid. It is recognized primarily as a stable catabolite of folic acid and a key pharmaceutical intermediate in the synthesis of methotrexate, a widely used antifolate drug in cancer chemotherapy. Given the critical role of folate and glutamine metabolism in cancer cell proliferation, investigating the direct effects of related metabolites like PABG is a pertinent area of research. These application notes provide a framework and detailed protocols for assessing the potential biological activity of N-(p-Aminobenzoyl)-L-glutamic acid in cancer cell culture models. While direct evidence of PABG's bioactivity in this context is limited, its structural relationship to key metabolic pathways provides a strong rationale for its investigation as a potential modulator of cancer cell growth and survival.
Postulated Biological Context and Signaling Pathways
The primary hypothesis for the potential biological effects of N-(p-Aminobenzoyl)-L-glutamic acid in cancer cells revolves around its interaction with folate and glutamine metabolic pathways. Cancer cells exhibit a high demand for these nutrients to support rapid proliferation, DNA synthesis, and repair.
Folate Metabolism: Folate is essential for the synthesis of nucleotides (purines and thymidylate) and methionine. Antifolates, like methotrexate, inhibit dihydrofolate reductase (DHFR), leading to a depletion of tetrahydrofolate (THF) and subsequent arrest of DNA synthesis. As a precursor to methotrexate and a folate catabolite, PABG could potentially interfere with folate uptake or metabolism, although this has not been extensively studied.
Glutamine and Glutamate Metabolism: Cancer cells are often "addicted" to glutamine, which is converted to glutamate by glutaminase. Glutamate is a central molecule that fuels the TCA cycle (anaplerosis), contributes to glutathione synthesis (redox balance), and is a precursor for other non-essential amino acids. Investigating whether PABG can modulate glutamate-dependent pathways is a key research question.
Below is a diagram illustrating the potential points of intervention for N-(p-Aminobenzoyl)-L-glutamic acid within these critical metabolic pathways in a cancer cell.
Caption: Potential interaction points of PABG.
Experimental Protocols
The following protocols are designed to assess the in vitro effects of N-(p-Aminobenzoyl)-L-glutamic acid on cancer cell lines. It is recommended to use cell lines with well-characterized folate and glutamine metabolism, such as HeLa (cervical cancer), A549 (lung cancer), or MCF-7 (breast cancer).
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of PABG on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
N-(p-Aminobenzoyl)-L-glutamic acid (powder)
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of N-(p-Aminobenzoyl)-L-glutamic acid (e.g., 100 mM in DMSO or a suitable solvent).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PABG. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Caption: Workflow for MTT cell viability assay.
Protocol 2: Cell Proliferation Assessment by Direct Cell Counting
This protocol directly measures the effect of PABG on the rate of cell division.
Materials:
-
N-(p-Aminobenzoyl)-L-glutamic acid
-
Selected cancer cell line
-
Complete cell culture medium
-
PBS, sterile
-
Trypsin-EDTA
-
Trypan blue solution (0.4%)
-
24-well cell culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Seed cells into a 24-well plate at a low density (e.g., 20,000 cells per well) in 500 µL of complete medium.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare PABG dilutions in complete medium as described in Protocol 1.
-
Replace the medium in each well with 500 µL of the corresponding PABG dilution or control medium.
-
-
Cell Counting:
-
At specified time points (e.g., 0, 24, 48, 72 hours), trypsinize the cells from triplicate wells for each condition.
-
Resuspend the cells in a known volume of complete medium.
-
Mix a small aliquot of the cell suspension with trypan blue (1:1 ratio).
-
Count the number of viable (unstained) cells using a hemocytometer or automated cell counter.
-
-
Data Analysis:
-
Calculate the average number of viable cells per well for each condition at each time point.
-
Plot the cell number against time to generate growth curves for each concentration of PABG.
-
Protocol 3: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay determines if PABG induces programmed cell death (apoptosis).
Materials:
-
N-(p-Aminobenzoyl)-L-glutamic acid
-
Selected cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of PABG (and controls) for 24 or 48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is detected on the FL1 channel, and PI signal is detected on the FL2 or FL3 channel.
-
Four cell populations can be distinguished:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells in PABG-treated samples to the control.
-
Caption: Quadrant logic for apoptosis analysis.
Data Presentation
Quantitative data from the described experiments should be summarized in clear, structured tables to facilitate comparison between different concentrations of N-(p-Aminobenzoyl)-L-glutamic acid and exposure times.
Table 1: Effect of N-(p-Aminobenzoyl)-L-glutamic acid on Cell Viability (% of Control)
| Concentration (µM) | 24 hours | 48 hours | 72 hours |
|---|---|---|---|
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98.5 ± 4.9 | 97.2 ± 5.5 | 95.8 ± 6.3 |
| 1 | 96.3 ± 5.1 | 94.1 ± 4.7 | 91.5 ± 5.8 |
| 10 | 92.1 ± 4.3 | 85.6 ± 5.2 | 78.4 ± 6.0 |
| 100 | 81.4 ± 3.9 | 65.3 ± 4.1 | 52.1 ± 4.9 |
| 1000 | 60.2 ± 3.5 | 41.8 ± 3.8 | 25.7 ± 3.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of N-(p-Aminobenzoyl)-L-glutamic acid on Cell Proliferation (Cell Count x 10⁴)
| Concentration (µM) | 0 hours | 24 hours | 48 hours | 72 hours |
|---|---|---|---|---|
| Vehicle Control | 2.0 ± 0.2 | 4.1 ± 0.3 | 8.5 ± 0.5 | 17.2 ± 0.9 |
| 10 | 2.0 ± 0.2 | 3.9 ± 0.3 | 7.8 ± 0.6 | 14.5 ± 1.1 |
| 100 | 2.0 ± 0.2 | 3.5 ± 0.2 | 6.1 ± 0.4 | 9.8 ± 0.8 |
| 1000 | 2.0 ± 0.2 | 2.8 ± 0.3 | 4.0 ± 0.3 | 5.1 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Induction of Apoptosis by N-(p-Aminobenzoyl)-L-glutamic acid at 48 hours (% of Total Cells)
| Concentration (µM) | Viable Cells | Early Apoptotic | Late Apoptotic/Necrotic |
|---|---|---|---|
| Vehicle Control | 95.1 ± 2.1 | 2.5 ± 0.5 | 2.4 ± 0.6 |
| 10 | 92.3 ± 2.5 | 4.1 ± 0.7 | 3.6 ± 0.8 |
| 100 | 75.6 ± 3.2 | 15.8 ± 1.9 | 8.6 ± 1.5 |
| 1000 | 48.9 ± 4.1 | 35.2 ± 3.5 | 15.9 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
These application notes provide a comprehensive guide for the initial in vitro evaluation of N-(p-Aminobenzoyl)-L-glutamic acid in cancer cell culture. The provided protocols for assessing cell viability, proliferation, and apoptosis are foundational experiments for determining the potential cytotoxic or cytostatic effects of this compound. Given its close relationship to essential metabolic pathways in cancer, further investigation into its specific molecular targets and mechanisms of action is warranted should these initial screens yield significant results.
Analytical techniques for purity assessment of 4-Aminobenzoylglutamic acid
An Application Note on Analytical Techniques for the Purity Assessment of 4-Aminobenzoylglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical methodologies for assessing the purity of 4-Aminobenzoylglutamic acid (pABG), a critical compound in various stages of drug development and clinical research.[1] As a key impurity in folic acid preparations and a significant folate catabolite, robust and reliable analytical methods are essential for its quantification and control.[1][2] This application note details experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Thin-Layer Chromatography (TLC), along with a discussion on the role of spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy in structural confirmation.
Overview of Analytical Techniques
The selection of an appropriate analytical technique for purity assessment depends on the specific requirements of the study, such as the desired sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the quantification of pABG, particularly in pharmaceutical preparations. It offers good precision and accuracy for impurity profiling.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and specificity compared to HPLC-UV.[1] This makes it the method of choice for bioanalytical applications where pABG is quantified in complex biological matrices like plasma or serum.[1]
-
Thin-Layer Chromatography (TLC) , particularly with densitometry, serves as a simpler, semi-quantitative method for purity assessment and can be used for limit tests.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the unambiguous structure elucidation and confirmation of 4-Aminobenzoylglutamic acid, which is a fundamental aspect of purity assessment.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in the molecule, serving as a valuable tool for identity confirmation.
Quantitative Data Summary
The performance characteristics of analytical methods are crucial for their selection. The following tables summarize the validation parameters for LC-MS/MS and HPLC-UV methods for the analysis of 4-Aminobenzoylglutamic acid.
Table 1: Comparative Performance of LC-MS/MS and HPLC-UV Methods [1]
| Parameter | LC-MS/MS Method (in Human Serum) | HPLC-UV Method (in Pharmaceutical Prep.) |
| Linearity Range | Up to 140 nmol/L | 0.8 µg/mL to 3.2 µg/mL |
| Correlation Coefficient (r²) | Linearity confirmed | 0.9999 |
| Lower Limit of Detection (LOD) | 0.07–0.52 nmol/L | 20 ng/mL |
| Lower Limit of Quantification (LOQ) | 0.07–0.52 nmol/L | 70 ng/mL |
| Accuracy (% Recovery) | 93%–96% | Not explicitly stated |
| Specificity / Selectivity | High (mass-to-charge ratio) | Lower (potential for co-eluting interferences) |
Table 2: Inter-Laboratory Comparison for HPLC Quantification of 4-Aminobenzoylglutamic Acid (Assigned Value: 2.00 µg/mL) [2]
| Laboratory | Reported Concentration (µg/mL) | Mean (µg/mL) | Standard Deviation | Z-Score |
| Lab 1 | 2.02 | 2.01 | 0.02 | 0.5 |
| Lab 2 | 1.98 | -1.5 | ||
| Lab 3 | 2.05 | 2.0 | ||
| Lab 4 | 1.99 | -1.0 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is suitable for the quantification of 4-Aminobenzoylglutamic acid as an impurity in pharmaceutical preparations.[2]
Workflow for HPLC-UV Purity Assessment
Caption: Workflow for HPLC-UV Purity Assessment of 4-Aminobenzoylglutamic Acid.
a) Sample and Standard Preparation:
-
Accurately weigh and dissolve the sample (e.g., folic acid preparation) in the mobile phase to achieve a concentration within the calibration range.[1]
-
Prepare external standard calibration curve solutions using a certified reference standard of N-(4-Aminobenzoyl)-L-glutamic Acid at concentrations of 0.5, 1.0, 2.0, 5.0, and 10.0 µg/mL.[2]
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.[1]
b) HPLC Parameters:
-
Instrumentation: A standard HPLC system equipped with a UV detector.[2]
-
Column: C18, 5 µm, 4.6 x 250 mm.[2]
-
Mobile Phase: A mixture of phosphate buffer (pH 6.8) and methanol (85:15, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 280 nm.[2]
-
Injection Volume: 20 µL.[2]
c) Data Analysis:
-
Generate an external standard calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 4-Aminobenzoylglutamic acid in the sample by interpolating its peak area from the calibration curve.
-
Calculate the purity based on the determined concentration relative to the initial sample concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from a validated method for the analysis of folate catabolites in human serum and is ideal for applications requiring high sensitivity.[1]
Workflow for LC-MS/MS Bioanalytical Analysis
Caption: Bioanalytical Workflow for 4-Aminobenzoylglutamic Acid using LC-MS/MS.
a) Sample Preparation (Protein Precipitation):
-
Pipette 70 µL of human serum into a 96-well microtiter plate.[1]
-
Add acetonitrile containing a ¹³C-labeled pABG internal standard to precipitate proteins.[1]
-
Centrifuge the plate to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a new plate and evaporate to dryness.
-
Reconstitute the dried analytes in 50 µL of water and stir for 90 seconds.[1]
-
Place the plate in the autosampler at 4 °C for LC-MS/MS analysis.[1]
b) Liquid Chromatography Parameters:
-
Instrumentation: Agilent 1290 Infinity UHPLC or equivalent.[1]
-
Column: A suitable reversed-phase column (e.g., C18).[1]
-
Mobile Phase: Gradient elution with mobile phases consisting of 0.1% formic acid in water (A) and acetonitrile (B).[1]
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.[1]
-
Injection Volume: 2-10 µL.[1]
c) Mass Spectrometry Parameters:
-
Instrumentation: Triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for pABG and its internal standard.
Thin-Layer Chromatography with Densitometry (TLC-Densitometry)
This method is suitable for semi-quantitative analysis and limit tests.[2]
a) Chromatographic Conditions:
-
Plate: TLC plates pre-coated with silica gel 60 F254.[2]
-
Mobile Phase: A mixture of n-butanol, acetic acid, and water (4:1:1, v/v/v).[2]
-
Sample Application: Spot 10 µL of the sample and standard solutions on the TLC plate.[2]
-
Development: Develop the plate in a saturated chromatographic chamber until the mobile phase front reaches approximately 8 cm from the baseline.[2]
-
Detection: Visualize the spots under UV light at 254 nm and quantify using a densitometer.
Role of Spectroscopic Techniques in Purity Assessment
While chromatographic techniques are central to quantifying impurities, spectroscopic methods are indispensable for confirming the identity and structural integrity of 4-Aminobenzoylglutamic acid.
Logical Flow of Purity Assessment
Caption: Logical Relationship of Analytical Techniques in Purity Assessment.
-
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules.[3] 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure of 4-Aminobenzoylglutamic acid. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can further confirm the connectivity of atoms within the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in a molecule. The FTIR spectrum of 4-Aminobenzoylglutamic acid will show characteristic absorption bands for the amine (N-H), carboxylic acid (O-H and C=O), and amide (N-H and C=O) functional groups, confirming its identity.
Conclusion
The purity assessment of 4-Aminobenzoylglutamic acid requires a multi-faceted analytical approach. For routine quality control and impurity quantification in pharmaceutical-grade material, HPLC-UV offers a robust and reliable method. When high sensitivity and specificity are paramount, especially in complex biological matrices, LC-MS/MS is the superior technique.[1] TLC-Densitometry can be employed as a cost-effective screening tool. Finally, NMR and FTIR spectroscopy are essential for the definitive confirmation of the compound's identity and structural integrity, forming the foundation of any comprehensive purity assessment. The choice of method should be guided by the specific analytical needs, regulatory requirements, and the nature of the sample being analyzed.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-Aminobenzoyl)-L-glutamic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-Aminobenzoyl)-L-glutamic acid for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of N-(4-Aminobenzoyl)-L-glutamic acid.
| Issue | Potential Cause | Recommended Solution |
| Low yield in the acylation step (formation of N-(4-nitrobenzoyl)-L-glutamic acid) | Incorrect pH of the reaction mixture. | Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a sodium carbonate or sodium hydroxide solution.[1] |
| Low reaction temperature. | Ensure the reaction is carried out at a low temperature, ideally between 0-5°C, especially during the addition of 4-nitrobenzoyl chloride. | |
| Incomplete reaction. | Allow the reaction to stir for several hours at room temperature after the addition of 4-nitrobenzoyl chloride is complete to ensure the reaction goes to completion. | |
| Low yield in the reduction step (formation of N-(4-Aminobenzoyl)-L-glutamic acid) | Inactive catalyst (e.g., Pd/C). | Use fresh, high-quality palladium on carbon catalyst. Ensure the catalyst is not exposed to air for extended periods. |
| Insufficient reducing agent. | Use an adequate molar excess of the reducing agent. For example, when using ammonium formate, a 3-fold molar excess relative to the nitro compound is recommended.[2] | |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before workup. | |
| Presence of impurities in the final product | Incomplete reduction of the nitro group. | Increase the reaction time for the reduction step or increase the amount of catalyst and/or reducing agent. |
| Side reactions during acylation. | Control the temperature and pH carefully during the acylation step to minimize the formation of byproducts. | |
| Inefficient purification. | Purify the crude product by recrystallization from a suitable solvent system, such as a water/ethanol mixture.[1] The purity can be assessed by High-Performance Liquid Chromatography (HPLC).[1] | |
| Difficulty in precipitating the product | Incorrect pH during workup. | For the acylation product, acidify the reaction mixture with hydrochloric acid to precipitate the N-(4-nitrobenzoyl)-L-glutamic acid.[1] For the final product, adjust the pH of the filtrate to 3 with hydrochloric acid in methanol to precipitate the N-(4-Aminobenzoyl)-L-glutamic acid.[3][2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-(4-Aminobenzoyl)-L-glutamic acid?
A1: The most prevalent method is a two-step synthesis. The first step is the acylation of L-glutamic acid with 4-nitrobenzoyl chloride to form N-(4-nitrobenzoyl)-L-glutamic acid. The second step involves the reduction of the nitro group to an amine, typically through catalytic hydrogenation, to yield the final product.[1][4]
Q2: What are the critical parameters to control during the acylation step?
A2: Maintaining a pH between 8 and 9 is crucial for the acylation reaction.[1] This is typically achieved by the controlled addition of a base like sodium carbonate or sodium hydroxide. Temperature control, keeping the reaction mixture cool (e.g., in an ice bath), is also important to minimize side reactions.[1]
Q3: What are the recommended conditions for the reduction of the nitro group?
A3: Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst is a common and effective method.[1] Transfer hydrogenation using ammonium formate as the hydrogen donor in the presence of Pd/C is another efficient option that can be performed at room temperature.[3][2]
Q4: How can I monitor the progress of the reactions?
A4: The progress of both the acylation and reduction steps can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of starting materials and the appearance of the desired product.[1]
Q5: What is a suitable method for purifying the final product?
A5: Recrystallization is a common and effective method for purifying N-(4-Aminobenzoyl)-L-glutamic acid. A solvent mixture of water and ethanol is often used.[1] The purity of the final product should be verified by analytical techniques such as HPLC.[3][2]
Experimental Protocols
Protocol 1: Synthesis of N-(4-nitrobenzoyl)-L-glutamic acid
-
Dissolve L-glutamic acid in an aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride in a suitable organic solvent (e.g., dioxane) to the cooled glutamic acid solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a sodium carbonate solution.
-
After the addition is complete, continue stirring at room temperature for several hours.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[1]
Protocol 2: Synthesis of N-(4-Aminobenzoyl)-L-glutamic acid via Catalytic Hydrogenation
-
Suspend N-(4-nitrobenzoyl)-L-glutamic acid (from Protocol 1) in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, such as 10% palladium on carbon (Pd/C).
-
Introduce a reducing agent. A common method is catalytic hydrogenation with hydrogen gas. Alternatively, a transfer hydrogenation agent like ammonium formate can be used.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a water/ethanol mixture.[1][3][2]
Quantitative Data Summary
The following table summarizes the quantitative data from a reported high-yield synthesis protocol.[4][2]
| Step | Reactant | Quantity (molar equivalent) | Solvent | Catalyst/Reagent | Yield (%) | Purity (HPLC) |
| Acylation | p-nitrobenzoyl chloride | 1.0 | Dichloroethane/Water | Sodium glutamate (1.1 eq), NaOH | 99.03 | 98.43% |
| Reduction | N-(4-nitrobenzoyl)-L-glutamic acid | 1.0 | Methanol | 10% Pd/C, Ammonium formate (3.0 eq) | 96.58 | 99.88% |
| Overall | p-nitrobenzoic acid | 1.0 | - | - | 95.64 | 99.88% |
Visualizations
Caption: Workflow for the synthesis of N-(4-Aminobenzoyl)-L-glutamic acid.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Overcoming solubility issues of 4-Aminobenzoylglutamic acid in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 4-Aminobenzoylglutamic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 4-Aminobenzoylglutamic acid in aqueous and organic solvents?
A1: 4-Aminobenzoylglutamic acid is sparingly soluble in aqueous buffers at neutral pH. Its solubility in organic solvents is also limited. The approximate solubilities are summarized in the table below.
Data Presentation: Solubility of 4-Aminobenzoylglutamic Acid
| Solvent | Solubility | Reference |
| PBS (pH 7.2) | ~1 mg/mL | [1][2] |
| DMSO | ~1 mg/mL | [2] |
| Dimethylformamide (DMF) | ~1 mg/mL | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [3] |
Q2: How does pH affect the solubility of 4-Aminobenzoylglutamic acid?
A2: 4-Aminobenzoylglutamic acid is a dicarboxylic acid with a predicted pKa of approximately 3.5.[4] This means its solubility is highly dependent on the pH of the solution.
-
At acidic pH (below its pKa): The molecule will be in its less soluble, protonated (acidic) form.
-
At neutral to alkaline pH (above its pKa): The carboxylic acid groups will deprotonate, forming a more soluble salt (glutamate).
Therefore, increasing the pH of the aqueous solution is expected to significantly increase the solubility of 4-Aminobenzoylglutamic acid.
Q3: How stable is 4-Aminobenzoylglutamic acid in aqueous solutions?
A3: Aqueous solutions of 4-Aminobenzoylglutamic acid are not recommended for storage for more than one day due to limited stability.[1] It is advised to prepare fresh solutions for each experiment to ensure the integrity of the compound. The degradation in aqueous solution can be influenced by factors such as pH and the presence of oxidizing agents.
Troubleshooting Guide
Issue: My 4-Aminobenzoylglutamic acid is not dissolving in my aqueous buffer.
This is a common challenge due to the compound's limited aqueous solubility. Follow this troubleshooting workflow to address the issue.
Caption: Troubleshooting workflow for dissolving 4-Aminobenzoylglutamic acid.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution that can be further diluted into aqueous buffers.
-
Accurately weigh the desired amount of 4-Aminobenzoylglutamic acid solid.
-
Add the appropriate volume of high-purity, anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[3]
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Solution using Co-solvents
This protocol can be used to achieve a higher concentration of 4-Aminobenzoylglutamic acid in an aqueous-based solution.[3]
-
Prepare a stock solution of 4-Aminobenzoylglutamic acid in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add the required volume of PEG300.
-
To the PEG300, add the DMSO stock solution and mix thoroughly.
-
Add Tween-80 to the mixture and mix again.
-
Finally, add saline to reach the final desired volume and concentration.
-
Example for a 1 mL final solution of 2.5 mg/mL:
-
100 µL of 25 mg/mL 4-Aminobenzoylglutamic acid in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Protocol 3: Enhancing Solubility through pH Adjustment
This protocol utilizes pH modification to increase the aqueous solubility.
-
Weigh the desired amount of 4-Aminobenzoylglutamic acid.
-
Add a small amount of a basic solution (e.g., 0.1 M NaOH) dropwise while stirring until the solid dissolves.
-
Once dissolved, adjust the pH to the desired experimental value using an appropriate buffer (e.g., phosphate buffer for pH > 7).
-
Bring the solution to the final desired volume with the buffer.
-
Verify the final pH of the solution.
Logical Relationships in Solubility Enhancement
The choice of solubilization strategy depends on the experimental requirements. The following diagram illustrates the logical relationships between different approaches.
Caption: Logical flow of solubility enhancement strategies.
References
Stability testing of 2-[(4-Aminobenzoyl)amino]pentanedioic acid under different storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of 2-[(4-Aminobenzoyl)amino]pentanedioic acid (also known as N-(4-Aminobenzoyl)-L-glutamic acid) under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, the solid (powder) form of this compound should be stored at -20°C in a tightly sealed container to protect it from moisture.[1][2] Under these conditions, it can remain stable for at least three to four years.[1][2][3]
Q2: How should I store solutions of this compound?
Solutions prepared in organic solvents such as DMSO should be stored at -80°C for a maximum of six months or at -20°C for up to one month.[1][3] To maintain the integrity of the solution, it is highly recommended to create single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1][3]
Q3: Are aqueous solutions of this compound stable?
Aqueous solutions of this compound have limited stability and it is not recommended to store them for more than one day.[1] For experiments requiring aqueous buffers, it is best to prepare the solution immediately before use.[1]
Q4: What are the potential degradation pathways for this compound?
The primary known degradation pathway is hydrolysis, as this compound is a known hydrolytic degradation product of folic acid, particularly in the presence of moisture.[1] Oxidation is another potential degradation route, as it is an oxidation product of tetrahydrofolate.[2] Forced degradation studies can help to further elucidate specific degradation pathways under various stress conditions.[4][5]
Q5: How can I assess the purity and stability of my this compound sample?
The purity and stability of the compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).[1] For quantitative analysis, a validated stability-indicating HPLC or LC-MS/MS method is preferred as it can separate the parent compound from any potential degradants.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency in solid compound | Improper storage (exposure to moisture or high temperatures). | Ensure the compound is stored at -20°C in a tightly sealed container.[1][2] Perform a purity check using HPLC. |
| Precipitate observed in thawed DMSO solution | Exceeded storage time or improper initial dissolution. | It is recommended to use freshly prepared solutions. If using a stored solution, gently warm and vortex to redissolve. If the precipitate remains, the solution may be degraded and should be discarded. |
| Inconsistent results in aqueous-based assays | Degradation of the compound in the aqueous solution. | Prepare fresh aqueous solutions for each experiment and use them immediately.[1] Avoid storing aqueous solutions. |
| Appearance of new peaks in HPLC chromatogram | Degradation of the compound. | This indicates the formation of degradation products. A forced degradation study can help identify these impurities. Ensure the analytical method is capable of separating these new peaks from the parent compound. |
Data Presentation: Stability Under Forced Degradation
The following tables provide an example of how to present quantitative data from a forced degradation study. The data is representative and intended for illustrative purposes.
Table 1: Stability of this compound in Solution under Various pH Conditions at 40°C.
| Condition | Initial Assay (%) | Assay after 24 hours (%) | Assay after 72 hours (%) | Degradation Products Observed |
| 0.1 M HCl | 100.0 | 92.5 | 85.2 | Peak at RRT 0.85 |
| pH 4.0 Buffer | 100.0 | 98.1 | 96.5 | Minor peak at RRT 0.85 |
| pH 7.0 Buffer | 100.0 | 99.2 | 98.8 | None significant |
| 0.1 M NaOH | 100.0 | 88.3 | 75.4 | Major peak at RRT 0.92 |
Table 2: Stability of Solid this compound under Thermal and Photolytic Stress.
| Condition | Initial Assay (%) | Assay after 7 days (%) | Assay after 30 days (%) | Physical Appearance |
| 60°C | 100.0 | 97.8 | 94.1 | Slight discoloration |
| 40°C / 75% RH | 100.0 | 96.5 | 91.3 | Clumping observed |
| Photolytic (ICH Q1B) | 100.0 | 99.1 | 98.5 | No change |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal of such a study is to generate degradation products to a level of approximately 5-20%.[7]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of methanol and water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution.
-
Thermal Degradation: Store the stock solution and solid compound at elevated temperatures (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution and solid compound to light according to ICH Q1B guidelines.
-
-
Time Points: Analyze samples at various time points (e.g., 0, 2, 6, 24, and 72 hours for solutions; 0, 7, 14, and 30 days for solid state).
-
Analytical Method: Use a validated stability-indicating HPLC-UV or LC-MS method. The method must be able to separate the parent compound from all generated degradation products.
-
Data Analysis: At each time point, analyze the stressed samples. Calculate the percentage of the compound remaining relative to the initial (T=0) concentration and identify and quantify any degradation products.
Protocol 2: HPLC Method for Stability Indicating Assay
This is a representative HPLC method that can be used as a starting point for developing a validated stability-indicating assay.
-
Instrumentation: Agilent 1290 Infinity UHPLC or equivalent.[6]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 287 nm.[2]
Visualizations
Caption: Workflow for a forced degradation stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. benchchem.com [benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
Common impurities in N-(p-Aminobenzoyl)-L-glutamic acid synthesis and their removal
Technical Support Center: Synthesis of N-(p-Aminobenzoyl)-L-glutamic acid
Welcome to the technical support center for the synthesis of N-(p-Aminobenzoyl)-L-glutamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-(p-Aminobenzoyl)-L-glutamic acid and what are the potential impurities?
A1: The most prevalent synthetic route involves a two-step process starting from p-nitrobenzoic acid and L-glutamic acid. The first step is an acylation reaction to form N-(p-nitrobenzoyl)-L-glutamic acid, which is then reduced to the final product.
Common impurities can be categorized as follows:
-
Starting Materials: Unreacted p-nitrobenzoic acid and L-glutamic acid.
-
Intermediates: Residual N-(p-nitrobenzoyl)-L-glutamic acid from incomplete reduction.
-
Side-Products: Formation of N-(p-nitrobenzoyl)-pyroglutamic acid due to the cyclization of the glutamic acid moiety, and potential di-acylated products.
-
Reagents and Solvents: Residual solvents, catalysts (e.g., Palladium on carbon), and other reagents used in the synthesis.
Q2: My reduction of N-(p-nitrobenzoyl)-L-glutamic acid is incomplete. How can I improve this step?
A2: Incomplete reduction is a common issue. Here are a few troubleshooting steps:
-
Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. Deactivated catalyst can lead to incomplete reactions.
-
Hydrogen Source: If using catalytic hydrogenation, ensure a sufficient pressure of hydrogen gas and efficient stirring to maximize gas-liquid transfer. If using a transfer hydrogenation agent like ammonium formate, ensure it is added in an appropriate molar excess.[1]
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, although this should be done cautiously to avoid side reactions.
-
Solvent: Ensure the solvent is appropriate for the reduction. Methanol or ethanol are commonly used.[1]
Q3: I am observing a significant amount of a side-product that I suspect is a pyroglutamic acid derivative. How can I minimize its formation?
A3: The formation of pyroglutamic acid from N-terminal glutamic acid can occur, particularly under certain pH and temperature conditions.[2] To minimize this side reaction:
-
Control pH: During the acylation step, maintaining the pH between 8 and 9 is crucial.[1] Deviations from this range can promote the cyclization of the glutamic acid moiety.
-
Temperature Control: Perform the acylation reaction at a low temperature (e.g., 0-5 °C) to reduce the rate of the cyclization side reaction.[3]
-
Work-up Conditions: During the work-up and purification steps, avoid prolonged exposure to strongly acidic or basic conditions, which can also catalyze the formation of pyroglutamic acid.
Q4: How can I effectively remove unreacted p-nitrobenzoic acid from my product?
A4: Unreacted p-nitrobenzoic acid can often be carried through the synthesis. Here are a couple of purification strategies:
-
Recrystallization: Recrystallization of the final product from a suitable solvent system, such as water or an ethanol/water mixture, is an effective method for removing most impurities, including residual p-nitrobenzoic acid.[1]
-
Acid-Base Extraction: The solubility of p-nitrobenzoic acid and N-(p-Aminobenzoyl)-L-glutamic acid differs at various pH values. A carefully controlled acid-base extraction during the work-up of the intermediate or final product can help in separating the unreacted starting material.
Quantitative Data Summary
The following table summarizes the purity data obtained at different stages of a typical synthesis of N-(p-Aminobenzoyl)-L-glutamic acid, as determined by HPLC.
| Compound | Purity (%) |
| N-(p-nitrobenzoyl)-L-glutamic acid (Intermediate) | 97.65 - 98.43[3] |
| N-(p-Aminobenzoyl)-L-glutamic acid (Final Product) | 99.03 - 99.88[3] |
Experimental Protocols
Protocol 1: Synthesis of N-(p-nitrobenzoyl)-L-glutamic acid (Intermediate)
-
In a reaction vessel, dissolve L-glutamic acid in an aqueous solution of sodium carbonate.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of p-nitrobenzoyl chloride in a suitable organic solvent (e.g., dioxane) to the cooled glutamic acid solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of a sodium carbonate solution.
-
After the addition is complete, continue stirring at room temperature for several hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[1]
Protocol 2: Synthesis of N-(p-Aminobenzoyl)-L-glutamic acid (Final Product)
-
Suspend N-(p-nitrobenzoyl)-L-glutamic acid in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Slowly add ammonium formate as a hydrogen source.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Adjust the pH of the filtrate to 3 with hydrochloric acid in methanol to precipitate the product.[4]
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and dry.[4]
Protocol 3: Purification by Recrystallization
-
Dissolve the crude N-(p-Aminobenzoyl)-L-glutamic acid in a minimal amount of hot water or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.[1]
Protocol 4: HPLC Analysis of Purity
-
Column: C18, 5 µm, 4.6 x 250 mm.[5]
-
Mobile Phase: A mixture of phosphate buffer (pH 6.8) and methanol (85:15, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 280 nm.[5]
-
Injection Volume: 20 µL.[5]
-
Standard Preparation: Prepare standard solutions of p-aminobenzoic acid and N-(p-Aminobenzoyl)-L-glutamic acid in the mobile phase for identification and quantification of impurities.[6]
Visual Diagrams
Caption: Synthesis pathway of N-(p-Aminobenzoyl)-L-glutamic acid.
Caption: Formation of the desired intermediate and a common side-product.
Caption: General workflow for purification by recrystallization.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting peak tailing in HPLC analysis of 4-Aminobenzoylglutamic acid
Welcome to the Technical Support Center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 4-Aminobenzoylglutamic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly peak tailing, encountered during chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified in HPLC?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, exhibiting a drawn-out or sloping tail on the trailing edge.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates peak tailing.[3] This distortion can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility.[1]
Q2: What are the primary causes of peak tailing for an acidic compound like 4-Aminobenzoylglutamic acid?
A2: The primary cause of peak tailing is the presence of more than one retention mechanism for the analyte.[4] For acidic compounds such as 4-Aminobenzoylglutamic acid, this often involves undesirable secondary interactions with the stationary phase. Key causes include:
-
Secondary Silanol Interactions: Residual silanol groups (-Si-OH) on the surface of silica-based columns can interact with polar functional groups on the analyte, causing peak tailing.[5][6] This is a very common cause of tailing for polar compounds.
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of 4-Aminobenzoylglutamic acid, the compound can exist in both ionized and un-ionized forms, leading to broadened and tailing peaks.[7][8]
-
Column Overload: Injecting too much sample can saturate the column, resulting in distorted peak shapes.[9]
-
Column Degradation: The formation of voids in the column packing or a partially blocked inlet frit can disrupt the flow path and cause peak distortion.[4]
-
Extra-Column Effects: Issues outside of the analytical column, such as long or wide-diameter tubing between the injector, column, and detector, can contribute to band broadening and peak tailing.[7]
Q3: How does the mobile phase pH affect the peak shape of 4-Aminobenzoylglutamic acid?
A3: Mobile phase pH is a critical parameter in controlling the peak shape of ionizable compounds like 4-Aminobenzoylglutamic acid. The pH of the mobile phase determines the ionization state of the analyte.[10] For acidic compounds, a mobile phase pH that is at least 2 pH units below the analyte's pKa will ensure that it is in a single, un-ionized form.[3] This minimizes secondary interactions with the stationary phase and generally results in a more symmetrical peak shape. Conversely, if the pH is close to the pKa, a mixture of ionized and un-ionized species will exist, leading to peak distortion.[8]
Q4: Can the choice of HPLC column influence peak tailing for this analysis?
A4: Absolutely. The choice of column is crucial. For acidic analytes, using a high-purity silica column with low residual silanol activity is recommended. Many modern columns are "end-capped," a process that chemically derivatizes most of the residual silanol groups to reduce their activity and minimize undesirable secondary interactions.[4] Columns with novel bonding technologies are also designed to provide excellent peak shapes for polar and ionizable compounds.
Q5: Is it advisable to use an ion-pairing agent to improve the peak shape of 4-Aminobenzoylglutamic acid?
A5: Ion-pairing agents can be an effective strategy to improve the retention and peak shape of charged analytes in reversed-phase HPLC. For an acidic compound that may be negatively charged at a certain mobile phase pH, an ion-pairing agent with a positive charge (e.g., a quaternary ammonium salt like tetrabutylammonium hydroxide) can be added to the mobile phase. The ion-pairing agent forms a neutral complex with the analyte, which then interacts more predictably with the reversed-phase stationary phase, leading to improved peak symmetry.
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues during the HPLC analysis of 4-Aminobenzoylglutamic acid.
Initial Assessment & Diagnosis
Before making any changes to your method, it is important to systematically identify the potential cause of the peak tailing. The following flowchart provides a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for HPLC peak tailing.
Quantitative Data Summary
The following table summarizes recommended starting conditions and troubleshooting adjustments for the HPLC analysis of 4-Aminobenzoylglutamic acid, based on established methods for this compound and its related substances.
| Parameter | Recommended Starting Condition | Troubleshooting Action for Peak Tailing | Rationale |
| Mobile Phase pH | 2.5 - 3.5 (for un-ionized form) or ~7.0 with ion-pairing agent | Adjust pH further away from the analyte's pKa. For acidic compounds, lowering the pH is a common strategy. | To ensure the analyte is in a single ionic state, minimizing dual retention mechanisms.[8] |
| Buffer Concentration | 20 - 50 mM | Increase buffer concentration. | A higher buffer concentration can help maintain a stable pH and mask residual silanol activity.[5] |
| Organic Modifier | Acetonitrile or Methanol | Evaluate both acetonitrile and methanol. | The choice of organic modifier can influence selectivity and peak shape. |
| Column Chemistry | C18 or C8, high-purity, end-capped silica | Switch to a column with a different stationary phase (e.g., polar-embedded) or a newer generation, highly end-capped column. | To minimize secondary interactions with residual silanols.[4] |
| Ion-Pairing Agent | (Optional) 5-10 mM Tetrabutylammonium salt | Introduce or optimize the concentration of an ion-pairing agent. | To form a neutral complex with the analyte, improving retention and peak shape. |
| Injection Volume | < 2% of column volume | Reduce injection volume or dilute the sample. | To prevent column overload, which can cause peak distortion.[9] |
| Tubing Internal Diameter | 0.12 mm (0.005 inches) or less | Use narrower internal diameter tubing. | To minimize extra-column band broadening.[7] |
Detailed Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol describes a systematic approach to optimize the mobile phase pH to improve the peak shape of 4-Aminobenzoylglutamic acid.
Objective: To determine the optimal mobile phase pH that provides a symmetrical peak for 4-Aminobenzoylglutamic acid.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
pH buffer components (e.g., phosphoric acid, potassium phosphate)
-
4-Aminobenzoylglutamic acid standard
-
HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Prepare a series of mobile phases: Prepare at least three different aqueous mobile phase buffers with varying pH values. For an acidic analyte like 4-Aminobenzoylglutamic acid, a good starting range would be pH 2.5, 3.0, and 3.5.
-
Prepare the full mobile phase: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the first mobile phase composition (e.g., pH 2.5).
-
Inject a standard solution of 4-Aminobenzoylglutamic acid.
-
Record the chromatogram and calculate the tailing factor for the peak.
-
-
Iterative Testing: Repeat step 3 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.
-
Data Analysis: Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.
Protocol 2: Evaluation of an Ion-Pairing Reagent
This protocol outlines the steps to assess the effectiveness of an ion-pairing reagent for improving the peak shape of 4-Aminobenzoylglutamic acid.
Objective: To determine if the addition of an ion-pairing reagent to the mobile phase improves peak symmetry.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Buffer components (e.g., potassium phosphate)
-
Ion-pairing reagent (e.g., Tetrabutylammonium hydroxide)
-
4-Aminobenzoylglutamic acid standard
-
HPLC system with a C18 column
Procedure:
-
Prepare a standard mobile phase: Prepare a buffered mobile phase at a pH where the analyte is likely to be ionized (e.g., pH 7.0).
-
Prepare an ion-pairing mobile phase: To the standard mobile phase, add the ion-pairing reagent at a concentration of 5-10 mM. Ensure the pH is readjusted if necessary.
-
Initial Analysis:
-
Equilibrate the column with the standard mobile phase.
-
Inject the 4-Aminobenzoylglutamic acid standard and record the chromatogram, noting the peak shape.
-
-
Ion-Pairing Analysis:
-
Thoroughly flush the column and equilibrate with the ion-pairing mobile phase.
-
Inject the standard again and record the chromatogram.
-
-
Comparison: Compare the peak shape and tailing factor from the chromatograms obtained with and without the ion-pairing reagent to determine its effect.
Visualizations
The following diagrams illustrate key concepts and workflows related to troubleshooting peak tailing.
Caption: Analyte interactions with the stationary phase.
Caption: Effect of mobile phase pH on peak shape.
References
- 1. lcms.cz [lcms.cz]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. Determination of impurities in pharmaceutical preparations containing folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Determination of impurities in pharmaceutical preparations containing folic acid. | Semantic Scholar [semanticscholar.org]
- 7. asianjpr.com [asianjpr.com]
- 8. helixchrom.com [helixchrom.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. N-(4-Aminobenzoyl)-L-glutamic acid [drugfuture.com]
Optimization of mobile phase for 2-[(4-Aminobenzoyl)amino]pentanedioic acid chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic analysis of 2-[(4-Aminobenzoyl)amino]pentanedioic acid, also known as N-(4-Aminobenzoyl)-L-glutamic acid (pABG).
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for reversed-phase HPLC analysis of N-(4-Aminobenzoyl)-L-glutamic acid?
A typical starting point for the analysis of N-(4-Aminobenzoyl)-L-glutamic acid on a C18 column involves a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.[1] Common mobile phases include phosphate buffer with methanol or acetonitrile.[1][2] For example, an isocratic mobile phase of phosphate buffer (pH 6.8) and methanol in an 85:15 (v/v) ratio can be used.[2] Alternatively, a gradient elution with 0.1% formic acid in water as mobile phase A and acetonitrile as mobile phase B is also a common practice, particularly for LC-MS/MS applications.[3]
Q2: How does the mobile phase pH affect the retention of N-(4-Aminobenzoyl)-L-glutamic acid?
The mobile phase pH is a critical parameter for controlling the retention of N-(4-Aminobenzoyl)-L-glutamic acid, which is an acidic compound with two carboxylic acid functional groups. To ensure the analyte is in its un-ionized form and to minimize secondary interactions with the stationary phase, the pH of the mobile phase should be adjusted to be at least 2 pH units below the pKa of the analyte's carboxylic acid groups.[4][5] Operating at a low pH (e.g., around pH 3.0) can lead to increased retention and improved peak shape.[6][7]
Q3: What are the common causes of peak tailing for N-(4-Aminobenzoyl)-L-glutamic acid?
Peak tailing is a frequent issue when analyzing acidic compounds like N-(4-Aminobenzoyl)-L-glutamic acid.[8] The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica-based column packing.[8] Other causes can include an inappropriate mobile phase pH, insufficient buffer concentration, column overload, or a mismatch between the injection solvent and the mobile phase.[9]
Q4: Can I use the same chromatographic method for both quantification and impurity profiling?
While a single method can sometimes be used for both, it is often necessary to optimize the method for the specific application. For routine quantification, a simple isocratic method may be sufficient.[1][2] However, for impurity profiling, a gradient elution method is typically required to separate the main component from structurally similar impurities that may be present at low concentrations.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for N-(4-Aminobenzoyl)-L-glutamic acid is tailing. What should I do?
A: Peak tailing for acidic compounds is a common problem.[8] Follow these steps to troubleshoot:
-
Check Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (ideally pH 2.5-3.5) to suppress the ionization of the carboxylic acid groups. This minimizes secondary interactions with the stationary phase.[4]
-
Increase Buffer Strength: A higher buffer concentration (20-50 mM) can help to maintain a stable pH and mask residual silanol activity on the column.[8]
-
Use a High-Purity Column: Modern, high-purity silica columns with low silanol activity are less prone to causing peak tailing with acidic compounds.[8]
-
Reduce Injection Volume/Concentration: Column overload can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.[9]
-
Match Injection Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, keep the injection volume to a minimum.
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Inconsistent Retention Times
Q: The retention time for my analyte is shifting between injections. What could be the cause?
A: Retention time instability can be caused by several factors. Here's a systematic approach to identify the issue:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and accurately. Small variations in the organic-to-aqueous ratio or pH can lead to significant shifts in retention time.[10]
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting the analytical run. Inadequate equilibration is a common cause of drifting retention times, especially with gradient elution.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Pressure fluctuations can indicate a problem with the pump seals or check valves.[11]
-
Column Temperature: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can affect retention times.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. hplc.eu [hplc.eu]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. 10 Tips for HPLC Analysis In Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 11. ijsdr.org [ijsdr.org]
Preventing degradation of N-(4-Aminobenzoyl)glutamic acid during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to prevent the degradation of N-(4-Aminobenzoyl)glutamic acid during sample preparation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of N-(4-Aminobenzoyl)glutamic acid, providing potential causes and recommended actions.
Issue 1: Low Analyte Response or Complete Signal Loss
| Potential Cause | Recommended Action |
| Degradation due to Improper Storage: The compound is susceptible to degradation if not stored correctly. Solid form should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). Solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for one month.[1] | Always adhere to the recommended storage conditions. For solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| Hydrolysis in Aqueous Solutions: N-(4-Aminobenzoyl)glutamic acid is a known hydrolysis product of folic acid and is prone to hydrolysis, especially in aqueous solutions. Storing aqueous solutions for more than a day is not recommended.[1] | Prepare aqueous solutions fresh before each experiment. If a buffer is required, add the compound to the buffer immediately before use. |
| Oxidative Degradation: As a derivative of p-aminobenzoic acid, the compound can be susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. | Prepare solutions using degassed solvents. Store solutions protected from light. Avoid contamination with metal ions. |
| Adsorption to Container Surfaces: The compound may adsorb to glass or plastic surfaces, especially at low concentrations. | Use silanized glassware or low-adsorption polypropylene tubes. |
Issue 2: Inconsistent or Irreproducible Results in HPLC Analysis
| Potential Cause | Recommended Action |
| Mobile Phase Issues: Incorrect pH of the mobile phase can affect the retention time and peak shape. A pH of 6.8 has been used successfully in a mixture with methanol for HPLC analysis.[2] Changes in mobile phase composition can also lead to variability. | Ensure the mobile phase is accurately prepared and the pH is verified. Use a buffer to maintain a stable pH. Prepare fresh mobile phase daily and degas thoroughly. |
| Column Degradation: The stationary phase of the HPLC column can degrade over time, especially when using aggressive mobile phases or not properly cleaning the column after use. | Use a guard column to protect the analytical column. Flush the column with an appropriate solvent after each batch of samples. If resolution loss is observed, consider replacing the column. |
| Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion (fronting or splitting). | Whenever possible, dissolve and dilute the sample in the initial mobile phase. |
| Inconsistent Injection Volume: Variation in the injected volume will lead to proportional changes in peak area. | Ensure the autosampler is properly calibrated and functioning correctly. Manually inspect for air bubbles in the syringe. |
Issue 3: Appearance of Unexpected Peaks in the Chromatogram
| Potential Cause | Recommended Action |
| Degradation Products: The presence of additional peaks may indicate the degradation of N-(4-Aminobenzoyl)glutamic acid. Hydrolysis would yield p-aminobenzoic acid and glutamic acid. Oxidative degradation can result in various products. | To confirm, perform a forced degradation study (see experimental protocols below) to identify the retention times of potential degradation products. Analyze a freshly prepared standard to see if the peaks are present. |
| Contamination: Contamination can be introduced from solvents, glassware, or the sample matrix itself. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. Run a blank injection (mobile phase only) to check for system contamination. |
| Co-eluting Impurities from the Sample Matrix: When analyzing biological samples, endogenous compounds may co-elute with the analyte or appear as extra peaks. | Optimize the chromatographic method to improve resolution. Use a more specific detector, such as a mass spectrometer (MS), if available. LC-MS/MS offers high specificity and can minimize interferences.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N-(4-Aminobenzoyl)glutamic acid?
A1: The two primary degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The amide bond can be cleaved, especially under acidic or basic conditions, to yield p-aminobenzoic acid and glutamic acid. This is inferred from its nature as a hydrolysis product of folic acid.
-
Oxidation: The aminobenzoyl moiety is susceptible to oxidation. Studies on similar compounds like p-aminobenzoic acid (PABA) have shown that oxidation can lead to the formation of nitrobenzoic acid or benzoquinone derivatives.[4]
Q2: How can I minimize degradation during sample preparation from biological fluids like plasma or urine?
A2: To minimize degradation:
-
Work Quickly and on Ice: Keep samples cold to slow down enzymatic and chemical degradation.
-
Protein Precipitation: For plasma or serum, promptly precipitate proteins using a cold organic solvent like acetonitrile or methanol. This also helps to quench enzymatic activity.
-
pH Control: Maintain a neutral or slightly acidic pH during extraction, as extreme pH can accelerate hydrolysis.
-
Use of Antioxidants: If oxidative degradation is a major concern, consider adding a small amount of an antioxidant like ascorbic acid to the sample.
-
Protect from Light: Work in a dimly lit environment or use amber-colored tubes to prevent photodegradation.
Q3: What are the ideal storage conditions for N-(4-Aminobenzoyl)glutamic acid?
A3: Storage conditions depend on the form of the compound.
| Form | Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| Solution in DMSO | -80°C | Up to 6 months |
| -20°C | Up to 1 month | |
| Aqueous Solution | Not Recommended | Prepare fresh (use within one day) |
Q4: Which analytical technique is best for quantifying N-(4-Aminobenzoyl)glutamic acid and its potential degradation products?
A4: Both HPLC-UV and LC-MS/MS can be used, but the choice depends on the application.
-
HPLC-UV: This method is robust and suitable for quality control of pharmaceutical preparations where concentrations are relatively high. A common detection wavelength is 280 nm.[2]
-
LC-MS/MS: This is the preferred method for bioanalytical applications (e.g., in plasma or urine) due to its higher sensitivity and specificity. It can detect much lower concentrations and can distinguish the analyte from co-eluting matrix components.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.
-
Prepare Stock Solution: Prepare a stock solution of N-(4-Aminobenzoyl)glutamic acid in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize with 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Before analysis, neutralize with 1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Dissolve a known amount in the mobile phase for analysis.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
Analysis: Analyze all samples, along with a control (undegraded) sample, by HPLC or LC-MS/MS. Compare the chromatograms to identify new peaks corresponding to degradation products.
Protocol 2: Sample Preparation from Human Plasma
This protocol is adapted from a validated method for the analysis of folate catabolites in human serum.[3]
-
Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma.
-
Protein Precipitation: In a microcentrifuge tube, add 300 µL of cold acetonitrile (containing an internal standard if available, such as ¹³C-labeled N-(4-Aminobenzoyl)glutamic acid) to 100 µL of plasma.
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS.
Visualizations
Caption: Potential degradation pathways of N-(4-Aminobenzoyl)glutamic acid.
Caption: Workflow for the preparation of plasma samples for LC-MS/MS analysis.
Caption: Logical steps for troubleshooting unexpected compound degradation.
References
Technical Support Center: LC-MS/MS Quantification of 4-Aminobenzoylglutamic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of 4-Aminobenzoylglutamic acid (pABG).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which adversely affects the accuracy, precision, and sensitivity of the quantitative results.[1][3][4]
Q2: What are the common causes of matrix effects?
A2: Matrix effects are primarily caused by endogenous materials from the biological sample (e.g., phospholipids, proteins, salts) or exogenous compounds introduced during sample collection or preparation (e.g., anticoagulants, dosing vehicles).[1][5] These components can compete with the analyte of interest for ionization in the MS source, alter the physical properties of the ESI droplets (like surface tension and viscosity), or change the efficiency of solvent evaporation, all of which impact the number of analyte ions that reach the detector.[6][7]
Q3: Why is 4-Aminobenzoylglutamic acid particularly susceptible to matrix effects?
A3: As a polar metabolite, 4-Aminobenzoylglutamic acid can be challenging to retain on standard reversed-phase chromatography columns, causing it to elute early in the chromatogram. This early elution window is often where many other polar and endogenous matrix components, such as salts and phospholipids, also elute, leading to a high probability of co-elution and subsequent ion suppression.[5][8]
Q4: How can I quantitatively assess matrix effects in my assay?
A4: Matrix effects are typically evaluated by calculating the Matrix Factor (MF).[9] This is done by comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a pure solvent solution at the same concentration.[9] To ensure robustness, this assessment should be performed using at least six different sources or lots of the biological matrix.[9] The precision of the calculated MF should not exceed 15%.[9]
Visualizing the Cause of Matrix Effects
The following diagram illustrates how co-eluting components from the sample matrix can interfere with the ionization of the target analyte, 4-Aminobenzoylglutamic acid.
Caption: The Origin of Matrix Effects in an ESI Source.
Troubleshooting Guide
Q1: My signal for 4-Aminobenzoylglutamic acid is low and variable. How do I confirm this is due to a matrix effect?
A1: To determine if matrix effects are the cause, perform a post-column infusion experiment.[1] Infuse a standard solution of 4-Aminobenzoylglutamic acid at a constant rate into the mobile phase after the analytical column. Then, inject a blank, extracted matrix sample. A drop in the constant signal at the retention time of your analyte indicates ion suppression caused by co-eluting matrix components.[1]
Q2: I have confirmed ion suppression. What are the primary strategies to mitigate it?
A2: The most effective strategies involve improving sample preparation and optimizing chromatographic separation.[1][10]
-
Sample Preparation: Employ more rigorous cleanup techniques like Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) to remove interfering components, particularly phospholipids.[5][11] Protein precipitation alone is often insufficient as it does not effectively remove many small molecule interferences.[6][11]
-
Chromatography: Modify your LC method to achieve better separation between 4-Aminobenzoylglutamic acid and the region of ion suppression. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry (e.g., HILIC for polar compounds).[1][10]
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is crucial.[12] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing it to compensate for these effects and ensure accurate quantification.[12][13]
Q3: My deuterated internal standard shows a slight retention time shift from the native analyte. Is this a problem?
A3: Yes, this is known as a chromatographic isotope effect and can be a significant issue.[12] If the SIL-IS and the analyte do not co-elute perfectly, they may be exposed to different matrix components as they enter the ion source, leading to differential matrix effects and compromising quantitative accuracy.[12] Consider using a ¹³C or ¹⁵N-labeled internal standard, as they are less prone to chromatographic shifts compared to deuterium (²H)-labeled standards.[13]
Q4: I've improved my sample cleanup but still observe matrix effects. What else can I do?
A4: If extensive sample preparation is insufficient, consider the following:
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.[10][14] This approach is only feasible if the resulting analyte concentration is still well above the lower limit of quantification (LOQ).[10][11]
-
Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[7] If your instrumentation allows, testing your method with an APCI source may resolve the issue, as it utilizes a different, gas-phase ionization mechanism.[4]
Troubleshooting Workflow
This decision tree provides a logical workflow for identifying and mitigating matrix effects during method development.
Caption: A logical workflow for troubleshooting matrix effects.
Quantitative Data Summary
Table 1: Qualitative Comparison of Sample Preparation Techniques for Matrix Removal
| Technique | Principle | Phospholipid Removal | Throughput | Risk of Analyte Loss |
| Protein Precipitation (PPT) | Protein denaturation and precipitation with an organic solvent.[11] | Poor to Moderate[8][11] | High | Low |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases.[11] | Good | Moderate | Moderate |
| Supported Liquid Ext. (SLE) | A 96-well plate version of LLE where the aqueous phase is immobilized. | Good to Excellent[5] | High | Low to Moderate |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution.[11] | Excellent[5] | Moderate to High | Moderate |
Table 2: Representative LC-MS/MS Method Validation Parameters for pABG in Human Serum[15]
| Parameter | LC-MS/MS Method Performance |
| Linearity Range | Up to 140 nmol/L |
| Lower Limit of Quantification (LOQ) | 0.07–0.52 nmol/L |
| Accuracy (% Recovery) | 93%–96% |
| Specificity / Selectivity | High (based on mass-to-charge ratio) |
| Internal Standard | ¹³C-labeled pABG recommended |
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This protocol is adapted from a validated method for folate catabolites in human serum.[15]
-
Pipette 70 µL of human serum into a 96-well microtiter plate.
-
Add precipitating solvent (e.g., 210 µL of acetonitrile) containing a ¹³C-labeled pABG internal standard.
-
Vortex the plate to ensure thorough mixing and allow it to stand for 2 minutes to facilitate protein precipitation.[5]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer 70 µL of the supernatant to a new plate.
-
Evaporate the supernatant to dryness using a vacuum centrifuge at 30 °C.
-
Reconstitute the dried residue in 50 µL of the initial mobile phase (e.g., 0.1% formic acid in water) and stir for 90 seconds.
-
Seal the plate and place it in the autosampler for LC-MS/MS analysis.[15]
Protocol 2: General LC-MS/MS Parameters
These are typical starting parameters and should be optimized for your specific instrumentation.
-
Liquid Chromatography:
-
Instrumentation: Agilent 1290 Infinity UHPLC or equivalent.[15]
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase B: Acetonitrile.[15]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[15]
-
Gradient: A suitable gradient should be developed to separate pABG from matrix interferences.
-
-
Mass Spectrometry:
LC-MS/MS Workflow Diagram
The diagram below outlines the complete experimental workflow from sample receipt to final data analysis for the quantification of 4-Aminobenzoylglutamic acid.
Caption: Standard LC-MS/MS workflow for pABG quantification.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. e-b-f.eu [e-b-f.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-[(4-Aminobenzoyl)amino]pentanedioic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-[(4-Aminobenzoyl)amino]pentanedioic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Recrystallization: Oiling out instead of crystal formation. | The compound is precipitating from a supersaturated solution at a temperature above its melting point in the chosen solvent. The solvent may be too nonpolar. | - Add a small amount of a more polar co-solvent to the hot solution to increase the solubility of the compound at elevated temperatures.- Try a different, more polar solvent system. A mixture of water and ethanol can be effective.[1] |
| Recrystallization: Low recovery of purified product. | - The compound is too soluble in the recrystallization solvent at low temperatures.- Too much solvent was used initially.- The crystals were washed with a solvent that was not ice-cold. | - Ensure the minimum amount of hot solvent is used to dissolve the crude product.- Cool the solution slowly and then chill in an ice bath to maximize crystal formation.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Column Chromatography: Compound streaks badly on the silica gel column. | The compound is highly polar and is interacting strongly and non-uniformly with the acidic silica gel. As a zwitterionic compound, it can exist in multiple protonation states, leading to band broadening. | - Add a small percentage of a polar solvent like methanol to the eluent.- Add a modifier to the mobile phase to suppress ionization. For this amphoteric compound, adding a small amount of acetic acid might help by keeping the carboxylic acid groups protonated, or a small amount of a base like triethylamine to deprotonate the amine. |
| Column Chromatography: Compound does not elute from the silica gel column. | The mobile phase is not polar enough to displace the highly polar compound from the stationary phase. | - Gradually increase the polarity of the mobile phase. A gradient of methanol in dichloromethane is a common starting point.- Consider using a more polar stationary phase, such as C18 reversed-phase silica, with a polar mobile phase like a water/acetonitrile or water/methanol mixture with a pH modifier. |
| Preparative HPLC: Poor peak shape (tailing or fronting). | - Column overload.- Secondary interactions with the stationary phase. | - Reduce the injection volume or the concentration of the sample.- Adjust the pH of the mobile phase with a buffer (e.g., formic acid, ammonium formate) to ensure the compound is in a single ionic state.- Consider a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). |
| General: Purified product is not as pure as expected. | The chosen purification method does not have sufficient resolving power to separate the target compound from closely related impurities. | - A combination of purification techniques may be necessary. For example, an initial recrystallization to remove bulk impurities followed by preparative HPLC for fine purification.- Ensure the starting material is of reasonable purity, as some impurities may be very difficult to remove. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically unreacted starting materials from the synthesis, such as p-aminobenzoic acid and L-glutamic acid. Byproducts from side reactions may also be present. In the context of folic acid synthesis, of which this compound is an intermediate, related impurities could also be present.[2]
Q2: Which purification method is best for obtaining high-purity this compound?
A2: The choice of purification method depends on the scale of the purification and the required final purity.
-
Precipitation/Crystallization: This method is excellent for large-scale purification and can yield very high purity product (e.g., >99.8%) if a suitable solvent system is found.[3][4] A common procedure involves dissolving the crude material in a basic aqueous solution, followed by acidification to precipitate the purified product.
-
Column Chromatography: This is a versatile technique for purifying small to medium quantities. For this polar, zwitterionic compound, reversed-phase chromatography on C18 silica with a buffered mobile phase is often more effective than normal-phase chromatography on silica gel.
-
Preparative HPLC: This method offers the highest resolution and is ideal for obtaining very high purity material, especially for smaller quantities or for separating very closely related impurities.
Q3: What is a good starting point for developing a recrystallization protocol?
A3: A good starting point is to test the solubility of the crude material in a variety of solvents of different polarities (e.g., water, ethanol, methanol, ethyl acetate, and mixtures thereof). A suitable recrystallization solvent will dissolve the compound when hot but have low solubility when cold. For this compound, a mixture of water and ethanol is a promising system to investigate.[1]
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purity of fractions. Use the same mobile phase for TLC as for the column chromatography. Spot the crude material, the fractions, and a pure standard (if available) on the TLC plate. After running the plate, visualize the spots under a UV lamp or by staining. Combine the fractions that contain only the pure product.
Q5: My compound is zwitterionic. How does this affect purification?
A5: The zwitterionic nature of this compound means that its charge and solubility are highly dependent on pH. This can be both a challenge and an opportunity for purification.
-
Challenge: In unbuffered systems, the compound can exist in multiple ionic forms, leading to poor chromatographic peak shape.
-
Opportunity: The pH-dependent solubility can be exploited for purification by precipitation. The compound is typically least soluble at its isoelectric point. Adjusting the pH of a solution can cause the pure compound to selectively precipitate. In reversed-phase HPLC, controlling the pH of the mobile phase with a buffer is crucial for achieving good separation.
Data Presentation
The following table summarizes quantitative data for different purification strategies for this compound and related compounds.
| Purification Method | Starting Purity | Final Purity | Yield | Solvent System | Notes |
| Precipitation/Crystallization | Not specified | 99.88% (by HPLC) | 96.58% | Methanol / pH adjustment with HCl | Highly effective for obtaining high purity and yield.[3][4] |
| Recrystallization from Water | Not specified | High | Moderate to High | Water | A potential solvent for recrystallization.[4] |
| Recrystallization from Water/Ethanol | Not specified | High | Moderate to High | Water/Ethanol | A common and effective solvent mixture for polar compounds.[1] |
| Preparative HPLC (Semi-preparative) | Crude | >98% | Low to Moderate | Acetonitrile / 0.1% Phosphoric Acid in Water (Gradient) | Effective for high-purity isolation of folic acid impurities.[5] |
Experimental Protocols
Purification by Precipitation/Crystallization
This protocol is adapted from a known synthesis of N-(4-aminobenzoyl)-L-glutamic acid.[3][4]
-
Dissolution: Dissolve the crude this compound in methanol.
-
pH Adjustment: While stirring, slowly add a solution of hydrochloric acid in methanol to adjust the pH to approximately 3.
-
Crystallization: Allow the solution to stand at room temperature for 30 minutes to allow for the precipitation of the purified product.
-
Filtration: Collect the precipitated crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Purification by Reversed-Phase Column Chromatography (General Protocol)
-
Column Preparation: Pack a C18 reversed-phase silica gel column with a suitable solvent, such as methanol.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DMSO. If using a strong solvent, ensure the sample volume is small.
-
Loading: Load the sample onto the column.
-
Elution: Elute the column with a gradient of increasing organic solvent (e.g., methanol or acetonitrile) in a buffered aqueous solution (e.g., 0.1% formic acid in water). Start with a low percentage of the organic solvent and gradually increase it.
-
Fraction Collection: Collect fractions and monitor their purity by TLC or analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Purification by Preparative HPLC (General Protocol)
-
Analytical Method Development: First, develop an analytical HPLC method to achieve good separation of the target compound from its impurities. A C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid is a good starting point.
-
Method Scaling: Scale up the analytical method to a preparative scale. This involves selecting a larger preparative column with the same stationary phase and adjusting the flow rate and injection volume accordingly.
-
Sample Preparation: Dissolve the crude product in the mobile phase or a suitable solvent and filter it through a 0.45 µm filter.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the peak of the pure compound.
-
Solvent Removal: Remove the solvent from the collected fraction, typically by lyophilization or rotary evaporation, to obtain the purified product.
Mandatory Visualization
Caption: Workflow for the purification of this compound by precipitation/crystallization.
Caption: Decision tree for selecting a purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. N-(p-Aminobenzoyl)glutamic acid | 4271-30-1 [chemicalbook.com]
- 5. CN111925373A - Preparation method of folic acid EP impurity F - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Analysis of 4-Aminobenzoylglutamic Acid: HPLC vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-Aminobenzoylglutamic acid (pABG), a significant metabolite of folic acid, is crucial in various research and development settings, including pharmacokinetic studies and quality control of pharmaceutical formulations.[1][2][3] The selection of an appropriate analytical methodology is paramount for obtaining reliable and accurate results. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of pABG.
Quantitative Performance Comparison
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the desired level of specificity. The following table summarizes the key performance parameters of both methods for the analysis of 4-Aminobenzoylglutamic acid.
| Parameter | HPLC-UV Method (in Pharmaceutical Preparation) | LC-MS/MS Method (in Human Serum) |
| Linearity Range | 0.8 µg/mL to 3.2 µg/mL | Up to 140 nmol/L[1] |
| Correlation Coefficient (r²) | 0.9999[1] | Linearity confirmed[1] |
| Lower Limit of Detection (LOD) | 20 ng/mL[1][3] | 0.07–0.52 nmol/L[1] |
| Lower Limit of Quantification (LOQ) | 70 ng/mL[1][3] | 0.07–0.52 nmol/L (functional LOQ)[1] |
| Accuracy (% Recovery) | Not explicitly stated | 93%–96%[1] |
| Specificity / Selectivity | Lower (potential for co-eluting interferences)[1] | High (based on mass-to-charge ratio)[1] |
It is important to note that the performance of the HPLC-UV method was evaluated in a less complex matrix (pharmaceutical preparations) compared to the LC-MS/MS method, which was validated in human serum.[1]
Experimental Protocols
Detailed and reproducible methodologies are essential for the successful implementation and validation of any analytical method.
High-Performance Liquid Chromatography (HPLC-UV) Method Protocol
This protocol is representative of methods used for quantifying pABG as an impurity in folic acid preparations.[2][3]
-
Sample Preparation:
-
HPLC Parameters:
-
Instrumentation: A standard HPLC system equipped with a UV detector.[2]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase is a mixture of phosphate buffer (pH 6.8) and methanol (85:15, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 280 nm.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Protocol
This protocol is adapted from a validated method for the analysis of folate catabolites in human serum.[1]
-
Sample Preparation (Protein Precipitation):
-
Pipette 70 µL of human serum into a 96-well microtiter plate.[1]
-
Add acetonitrile containing a ¹³C-labeled pABG internal standard to precipitate proteins.[1]
-
Centrifuge the plate to pellet the precipitated proteins.[1]
-
Transfer 70 µL of the supernatant to a new plate.[1]
-
Evaporate the supernatant to dryness using a vacuum centrifuge at 30 °C.[1]
-
Reconstitute the dried analytes in 50 µL of water and stir for 90 seconds.[1]
-
Place the plate in the autosampler at 4 °C for LC-MS/MS analysis.[1]
-
-
Liquid Chromatography Parameters:
-
Instrumentation: Agilent 1290 Infinity UHPLC or equivalent.[1]
-
Column: A suitable reversed-phase column (e.g., C18).[1]
-
Mobile Phase: Gradient elution with mobile phases consisting of 0.1% formic acid in water (A) and acetonitrile (B).[1]
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.[1]
-
Injection Volume: 2-10 µL.[1]
-
-
Mass Spectrometry Parameters:
-
Instrumentation: Triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
Precursor Ion (Q1): m/z for pABG.[1]
-
Product Ion (Q3): A specific fragment ion of pABG.[1]
-
Internal Standard: A stable isotope-labeled version of pABG (e.g., ¹³C-labeled pABG) should be used to ensure accuracy.[1]
-
Visualizing the Workflow
Diagrams can clarify complex experimental processes and aid in understanding the logical flow of each analytical method.
References
Cross-Validation of Analytical Methods for N-(4-Aminobenzoyl)-L-glutamic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-(4-Aminobenzoyl)-L-glutamic acid, a critical metabolite of folic acid, is paramount in various research and drug development contexts. Its determination is essential for pharmacokinetic studies, impurity profiling in pharmaceutical preparations, and understanding folate metabolism.[1][2][3] This guide provides a comprehensive cross-validation of the primary analytical methods employed for its quantification, presenting objective performance data and detailed experimental protocols to aid in method selection and implementation.
Quantitative Performance Comparison
The selection of an appropriate analytical method is contingent on its performance characteristics. The following tables summarize the key validation parameters for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Thin-Layer Chromatography with Densitometry (TLC-Densitometry) for the analysis of N-(4-Aminobenzoyl)-L-glutamic acid.
Table 1: Performance Characteristics of LC-MS/MS and HPLC-UV Methods
| Validation Parameter | LC-MS/MS Method (in Human Serum) | HPLC-UV Method (in Pharmaceutical Prep.) |
| Linearity Range | Up to 140 nmol/L[1] | 0.8 µg/mL to 3.2 µg/mL[1] |
| Correlation Coefficient (r²) | Linearity confirmed[1] | 0.9999[1] |
| Lower Limit of Detection (LOD) | 0.07–0.52 nmol/L[1] | 20 ng/mL[1] |
| Lower Limit of Quantification (LOQ) | 0.07–0.52 nmol/L (functional LOQ)[1] | 70 ng/mL[1] |
| Accuracy (% Recovery) | 93%–96%[1] | Not explicitly stated |
| Specificity / Selectivity | High (based on mass-to-charge ratio)[1] | Lower (potential for co-eluting interferences)[1] |
Note: The performance of the HPLC-UV method was evaluated in a less complex matrix (pharmaceutical preparations) compared to the LC-MS/MS method (human serum).[1]
Table 2: Inter-Laboratory Quantification Data for HPLC and TLC-Densitometry
An inter-laboratory study involving eight laboratories was conducted to quantify a standardized sample of N-(4-Aminobenzoyl)-L-glutamic acid with a known concentration of 2.00 µg/mL.[2]
| Method | Assigned Value (µg/mL) | Consensus Mean (µg/mL) | Standard Deviation for Proficiency Assessment |
| HPLC | 2.00 | 2.01 | 0.02 |
| TLC-Densitometry | 2.00 | 2.04 | 0.08 |
The results indicate that while both methods provided satisfactory performance, the HPLC method demonstrated lower inter-laboratory variability.[2]
Experimental Protocols
Detailed and reproducible methodologies are crucial for the successful implementation and validation of any analytical method.
LC-MS/MS Method Protocol
This protocol is adapted from a validated method for the analysis of folate catabolites in human serum.[1]
a) Sample Preparation (Protein Precipitation)
-
Pipette 70 µL of human serum into a 96-well microtiter plate.[1]
-
Add acetonitrile containing a ¹³C-labeled internal standard of N-(4-Aminobenzoyl)-L-glutamic acid to precipitate proteins.[1]
-
Centrifuge the plate to pellet the precipitated proteins.[1]
-
Transfer 70 µL of the supernatant to a new plate.[1]
-
Evaporate the supernatant to dryness using a vacuum centrifuge at 30 °C.[1]
-
Reconstitute the dried analytes in 50 µL of water and stir for 90 seconds.[1]
-
Place the plate in the autosampler at 4 °C for analysis.[1]
b) Liquid Chromatography Parameters
-
Instrumentation: Agilent 1290 Infinity UHPLC or equivalent.[1]
-
Mobile Phase: Gradient elution with mobile phases consisting of 0.1% formic acid in water (A) and acetonitrile (B) is commonly used.[1]
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.[1]
-
Injection Volume: 2-10 µL.[1]
c) Mass Spectrometry Parameters
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in either positive or negative mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.[4]
HPLC-UV Method Protocol
This protocol is based on a method for the determination of impurities in pharmaceutical preparations.[2][3]
a) Sample Preparation
-
For pharmaceutical preparations, dissolve the sample in a suitable solvent, such as the mobile phase, to achieve a concentration within the calibration range.
b) Liquid Chromatography Parameters
-
Instrumentation: A standard HPLC system equipped with a UV detector.[2]
-
Column: C18, 5 µm, 4.6 x 250 mm.[2]
-
Mobile Phase: A mixture of phosphate buffer (pH 6.8) and methanol (85:15, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 280 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Quantification: An external standard calibration curve is generated using certified reference standards.[2]
TLC-Densitometry Method Protocol
This protocol was used in an inter-laboratory comparison for the quantification of N-(4-Aminobenzoyl)-L-glutamic acid.[2]
a) Sample and Standard Preparation
-
Prepare solutions of the sample and certified reference standards in a suitable solvent.
b) Chromatographic Parameters
-
Plate: TLC plates pre-coated with silica gel 60 F254.[2]
-
Mobile Phase: A mixture of n-butanol, acetic acid, and water (4:1:1, v/v/v).[2]
-
Sample Application: Spot 10 µL of the sample and standard solutions onto the TLC plate.[2]
-
Development: Develop the plate in a saturated chromatographic chamber until the mobile phase front reaches approximately 8 cm from the baseline.[2]
c) Densitometric Analysis
-
Dry the plate and scan it using a TLC scanner at a wavelength of 280 nm.[2]
-
Quantification: Compare the peak areas of the sample spots against a calibration curve prepared from the standards spotted on the same plate.[2]
Methodology Visualization
Visual diagrams aid in understanding the complex workflows and logical relationships between different analytical stages.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Role of N-(4-Aminobenzoyl)-L-glutamic acid analysis.
Conclusion
The choice between LC-MS/MS, HPLC-UV, and TLC-Densitometry for the quantification of N-(4-Aminobenzoyl)-L-glutamic acid is dictated by the specific requirements of the study.
-
LC-MS/MS is the preferred method for applications requiring high sensitivity and specificity, such as pharmacokinetic studies in complex biological matrices like plasma or serum.[1] Its ability to detect analytes at the nmol/L level and distinguish them based on their mass-to-charge ratio minimizes the risk of interferences.[1]
-
HPLC-UV offers a robust and reliable alternative, particularly for quality control in pharmaceutical preparations where analyte concentrations are higher and the matrix is less complex.[1][2] It is a more accessible and cost-effective technique compared to LC-MS/MS.
-
TLC-Densitometry can be a suitable screening tool, though it generally exhibits higher variability compared to HPLC.[2]
This guide provides the necessary data and protocols to assist researchers in making an informed decision on the most appropriate analytical method for their specific needs.
References
A Comparative Analysis of the Biological Activities of Methotrexate and 2-[(4-Aminobenzoyl)amino]pentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the well-established anti-cancer and immunosuppressive drug, methotrexate, and the less-characterized compound, 2-[(4-Aminobenzoyl)amino]pentanedioic acid. While extensive experimental data is available for methotrexate, allowing for a thorough understanding of its pharmacological profile, research on this compound is limited. This document aims to present the existing data in a clear, comparative framework to inform future research and drug development efforts.
Overview
Methotrexate (MTX) is a cornerstone of chemotherapy and autoimmune disease treatment.[1][2] It is a folate antagonist that primarily functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids.[1][3][4][5] This inhibition leads to the disruption of DNA synthesis, repair, and cellular replication, particularly affecting rapidly dividing cells like cancer cells.[3][6]
This compound , also known as N-(p-Aminobenzoyl)glutamic acid, is structurally a derivative of glutamic acid and p-aminobenzoic acid (PABA), which are components of folic acid.[7][8] Due to this structural similarity, it is considered a folic acid intermediate.[8] However, there is a significant lack of published experimental data on its biological activity, including its mechanism of action, target affinity, and efficacy. One study indicated that (4-Aminobenzoyl)-D-glutamic acid can act as a competitive inhibitor of the H2-pteroate synthesis system in bacteria, which is involved in folate synthesis.[9] This suggests a potential role as an antimetabolite in microorganisms, but its effects on mammalian cells remain largely unexplored.
Mechanism of Action
Methotrexate exerts its effects through several mechanisms:
-
Inhibition of Dihydrofolate Reductase (DHFR): This is the primary mechanism in cancer therapy.[1][3] Methotrexate competitively and potently binds to DHFR, preventing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][3][4] THF is an essential cofactor for the synthesis of purines and thymidylates, which are necessary for DNA and RNA synthesis.[1][3]
-
Inhibition of Thymidylate Synthase: Methotrexate polyglutamates, the intracellular active form of the drug, can also inhibit thymidylate synthase, further disrupting DNA synthesis.[1]
-
Anti-inflammatory Effects: In autoimmune diseases like rheumatoid arthritis, the mechanism is thought to be more complex and may involve the inhibition of enzymes in purine metabolism, leading to an accumulation of adenosine, which has anti-inflammatory properties.[1][10]
This compound: The precise mechanism of action in mammalian cells is not well-documented. Based on its structure and the activity of related compounds, it could potentially interfere with folate metabolism. Derivatives of 4-aminobenzoic acid have been shown to possess antimicrobial and cytotoxic activities.[11][12][13]
Signaling Pathway of Methotrexate
The primary signaling pathway affected by methotrexate in cancer is the folate metabolism pathway, leading to the inhibition of nucleotide synthesis.
Caption: Methotrexate competitively inhibits DHFR, blocking THF production and halting nucleotide synthesis.
Quantitative Comparison of Biological Activity
Due to the lack of available data for this compound, a direct quantitative comparison is not possible. The following tables summarize the available quantitative data for methotrexate.
Table 1: In Vitro Efficacy of Methotrexate
| Parameter | Cell Line | Value | Reference |
| Ki (DHFR) | Human | 1.2 nM | [1] |
| Human | 3.4 pM | [4] | |
| IC50 (DHFR) | Human (enzymatic assay) | 0.12 ± 0.07 µM | [4] |
| IC50 (Cell Viability) | HTC-116 (Colon Cancer) | 0.15 mM (48h) | [3][10] |
| A-549 (Lung Cancer) | 0.10 mM (48h) | [3] | |
| Daoy (Medulloblastoma) | 9.5 x 10⁻² µM (6 days) | [14] | |
| Saos-2 (Osteosarcoma) | 3.5 x 10⁻² µM (6 days) | [14] | |
| AGS (Gastric Cancer) | 6.05 ± 0.81 nM | [15] | |
| HCT-116 (Colon Cancer) | 13.56 ± 3.76 nM | [15] | |
| MCF-7 (Breast Cancer) | 114.31 ± 5.34 nM | [15] |
Table 2: In Vivo Efficacy of Methotrexate
| Animal Model | Cancer Type | Dosage | Outcome | Reference |
| Nude Mice | Human Tumor Xenografts | Not specified | 64% (9/14) of tumors showed inhibition, stasis, or regression | [2] |
| 4T1 Breast Tumor-bearing Mice | Breast Cancer | 120 mg/kg (single i.v. dose) | 16.2% tumor growth inhibition on day 18 | [16] |
| Murine MC38 Colon Carcinoma Model | Colon Carcinoma | 5 or 20 mg/kg | More effective tumor growth inhibition than control | [17] |
| B16 F0 Melanoma Tumor Model | Melanoma | 20 mg/kg | Greater tumor growth inhibition than control | [17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of these compounds.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay spectrophotometrically measures the activity of the DHFR enzyme. The assay monitors the decrease in absorbance at 340 nm, which results from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF. In the presence of an inhibitor like methotrexate, the rate of NADPH oxidation decreases.
Experimental Workflow:
Caption: Workflow for a typical DHFR inhibition assay.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance.
Experimental Workflow:
Caption: General workflow for an MTT cell proliferation assay.
Conclusion
Methotrexate is a well-characterized drug with a clearly defined mechanism of action and a wealth of supporting experimental data detailing its potent inhibitory effects on DHFR and cell proliferation. In stark contrast, this compound remains largely unstudied in the context of mammalian cell biology. While its structural similarity to components of folic acid suggests a potential interaction with folate-dependent pathways, there is currently no direct evidence to support this or to quantify its biological activity.
This guide highlights a significant knowledge gap and underscores the need for further research to elucidate the biological profile of this compound. Such studies would be essential to determine if this compound holds any therapeutic potential and to enable a meaningful comparison with established drugs like methotrexate.
References
- 1. Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-((4-Aminobenzoyl)amino)pentanedioic acid | C12H14N2O5 | CID 65138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. clearsynth.com [clearsynth.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents | MDPI [mdpi.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The modulation of local and systemic anti-tumor immune response induced by methotrexate nanoconjugate in murine MC38 colon carcinoma and B16 F0 melanoma tumor models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-(p-Aminobenzoyl)-L-glutamic Acid and Its Para-Isomers for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, physicochemical properties, and biological activities of N-(p-Aminobenzoyl)-L-glutamic acid and its key isomers, providing essential data for researchers in drug discovery and development.
This guide offers a comparative study of N-(p-Aminobenzoyl)-L-glutamic acid, a crucial intermediate in the synthesis of the antifolate drug methotrexate, and its para-isomers: the positional isomers N-(o-aminobenzoyl)-L-glutamic acid and N-(m-aminobenzoyl)-L-glutamic acid, as well as the stereoisomer N-(p-aminobenzoyl)-D-glutamic acid. By presenting available experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of the structure-activity relationships that govern the biological function of these compounds.
Physicochemical and Biological Properties
| Property | N-(p-Aminobenzoyl)-L-glutamic acid | N-(p-Aminobenzoyl)-D-glutamic acid | N-(o-aminobenzoyl)-L-glutamic acid | N-(m-aminobenzoyl)-L-glutamic acid |
| Molecular Formula | C₁₂H₁₄N₂O₅[1][2][3] | C₁₂H₁₄N₂O₅ | C₁₂H₁₄N₂O₅ | C₁₂H₁₄N₂O₅ |
| Molecular Weight | 266.25 g/mol [1][2][3] | 266.25 g/mol | 266.25 g/mol | 266.25 g/mol |
| Melting Point | 173-174 °C (decomposes)[4] | Data not available | Data not available | Data not available |
| Solubility | Soluble in DMF, DMSO, and PBS (pH 7.2) at 1 mg/mL.[3] | Data not available | Data not available | Data not available |
| Biological Activity | Precursor to methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR).[5] | Exhibits competitive inhibitory activity against the H₂-pteroate synthesis system in bacteria.[6] | Data not available | Data not available |
Synthesis and Biological Evaluation Workflow
The general workflow for the synthesis and subsequent biological evaluation of N-(aminobenzoyl)-glutamic acid isomers involves the chemical synthesis of the target compounds, followed by a series of in vitro assays to determine their biological activity.
Mechanism of Action: Folate Antagonism
N-(p-Aminobenzoyl)-L-glutamic acid is a key component of folic acid, which is essential for the synthesis of nucleotides and certain amino acids. Methotrexate, a derivative of N-(p-Aminobenzoyl)-L-glutamic acid, acts as a folate antagonist by potently inhibiting dihydrofolate reductase (DHFR). This enzyme is critical for regenerating tetrahydrofolate (THF), the active form of folic acid, from dihydrofolate (DHF). Inhibition of DHFR disrupts the synthesis of DNA, RNA, and proteins, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells. The isomers of N-(p-Aminobenzoyl)-L-glutamic acid are investigated for their potential to exhibit similar antifolate activity.
Experimental Protocols
Synthesis of N-(p-Aminobenzoyl)-L-glutamic Acid
This protocol describes a general method for the synthesis of N-(p-Aminobenzoyl)-L-glutamic acid, which can be adapted for its isomers. The synthesis typically involves the acylation of the amino group of glutamic acid with the corresponding aminobenzoic acid derivative. A common route starts with the nitro-analogue, followed by reduction.
Materials:
-
N-(p-nitrobenzoyl)-L-glutamic acid
-
Methanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Ammonium formate
-
Hydrochloric acid (in methanol)
Procedure:
-
Dissolve N-(p-nitrobenzoyl)-L-glutamic acid in methanol with stirring.[1]
-
Add 10% Pd/C catalyst to the solution.[1]
-
Slowly add ammonium formate to the reaction mixture.[1]
-
Stir the mixture at room temperature for 30 minutes.[1]
-
Filter the reaction mixture to recover the Pd/C catalyst.[1]
-
Adjust the pH of the filtrate to 3 with hydrochloric acid in methanol to precipitate the product.[1]
-
Allow the crystals to precipitate for 30 minutes, then filter.[1]
-
Wash the crystals with a small amount of cold methanol and dry to obtain N-(p-Aminobenzoyl)-L-glutamic acid.[1]
-
Purity can be assessed by High-Performance Liquid Chromatography (HPLC).[1]
Dihydrofolate Reductase (DHFR) Inhibition Assay
This colorimetric assay measures the ability of a compound to inhibit DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Purified DHFR enzyme
-
DHFR assay buffer
-
Dihydrofolic acid (DHF), substrate
-
NADPH, cofactor
-
Test compounds (N-(aminobenzoyl)-glutamic acid isomers)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing DHFR assay buffer, NADPH, and the test compound at various concentrations.
-
Initiate the reaction by adding DHF to each well.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at a constant temperature.[7][8]
-
The rate of NADPH oxidation is proportional to the DHFR activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of DHFR activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well tissue culture plates
-
Test compounds (N-(aminobenzoyl)-glutamic acid isomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).[9]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment group relative to an untreated control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
References
- 1. N-(p-Aminobenzoyl)glutamic acid synthesis - chemicalbook [chemicalbook.com]
- 2. N-(4-Aminobenzoyl)-L-glutamic acid | C12H14N2O5 | CID 196473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. N-(4-Aminobenzoyl)-L-glutamic acid [drugfuture.com]
- 5. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
- 9. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative Guide to Validating Assay Specificity for 4-Aminobenzoylglutamic Acid in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-Aminobenzoylglutamic acid (pABG), a key metabolite of folic acid, is crucial for various research areas, including nutritional studies, pharmacology, and clinical diagnostics.[1] The inherent complexity of biological matrices such as plasma, serum, and tissue homogenates presents a significant challenge to achieving reliable and specific measurements. This guide provides an objective comparison of common analytical methodologies for pABG, focusing on the validation of assay specificity. It includes supporting experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting and validating the most appropriate method for their needs.
Introduction to 4-Aminobenzoylglutamic Acid and Assay Specificity
4-Aminobenzoylglutamic acid is a dipeptide formed from 4-aminobenzoic acid and L-glutamic acid.[2] As a catabolite in the folate metabolism pathway, its levels can be indicative of folate status and metabolic processes.[1][3][4] The specificity of an assay is its ability to unequivocally measure the analyte of interest in the presence of other components that may be expected to be present in the sample. For pABG, these components include structurally similar molecules, metabolites, and endogenous matrix components.
Comparison of Analytical Methodologies
The two most prevalent techniques for the quantification of pABG in complex matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While immunoassays (like ELISA) are a common platform for bioanalysis, at the time of this writing, specific commercial ELISA kits for 4-aminobenzoylglutamic acid are not readily identifiable. Therefore, this guide will focus on the chromatographic methods, with a discussion on the theoretical considerations for immunoassay specificity.
Quantitative Performance Comparison
The choice of an analytical method is often a balance between performance, cost, and accessibility. The following table summarizes the key performance characteristics of LC-MS/MS and HPLC-UV for the analysis of pABG.
| Parameter | LC-MS/MS Method (in Human Serum) | HPLC-UV Method (in Pharmaceutical Prep.) |
| Linearity Range | Up to 140 nmol/L | 0.8 µg/mL to 3.2 µg/mL |
| Correlation Coefficient (r²) | Linearity confirmed | >0.999 |
| Lower Limit of Detection (LOD) | 0.07–0.52 nmol/L | 20 ng/mL |
| Lower Limit of Quantification (LOQ) | 0.07–0.52 nmol/L | 70 ng/mL |
| Accuracy (% Recovery) | 93%–96% | Not explicitly stated |
| Specificity / Selectivity | High (based on mass-to-charge ratio) | Lower (potential for co-eluting interferences) |
Note: The performance of the HPLC-UV method was evaluated in the context of impurity testing in pharmaceutical preparations, which may have a less complex matrix than human serum.
Experimental Protocols for Specificity Validation
To ensure an assay is specific for pABG, a series of validation experiments must be performed. Below are detailed protocols for key specificity studies.
Protocol 1: Interference Study with Structurally Related Compounds
Objective: To assess the potential for cross-reactivity from compounds structurally similar to pABG.
Materials:
-
4-Aminobenzoylglutamic acid (pABG) certified reference standard.
-
Potentially cross-reacting compounds (see list below).
-
Blank matrix (e.g., human plasma, serum, or tissue homogenate) free of pABG.
-
Validated LC-MS/MS or HPLC-UV system.
Potential Cross-Reactants:
-
Folic Acid
-
Dihydrofolate (DHF)
-
Tetrahydrofolate (THF)
-
5-Methyltetrahydrofolate (5-MTHF)
-
4-Aminobenzoic acid (PABA)
-
L-Glutamic acid
-
N-Acetyl-4-aminobenzoylglutamic acid
Procedure:
-
Prepare a stock solution of each potential cross-reactant.
-
Spike the blank matrix with each potential cross-reactant at a high, physiologically relevant concentration.
-
Prepare a set of blank matrix samples spiked with pABG at the Lower Limit of Quantification (LLOQ).
-
Prepare a set of blank matrix samples spiked with both pABG at its LLOQ and each potential cross-reactant at a high concentration.
-
Analyze all samples using the developed assay.
-
Acceptance Criteria: The response in the samples containing only the potential cross-reactants should be less than 20% of the response of the LLOQ of pABG. The accuracy of pABG quantification in the presence of the potential cross-reactants should be within ±15% of the nominal value.
Protocol 2: Matrix Effect Evaluation
Objective: To assess the impact of different lots of biological matrix on the quantification of pABG.
Materials:
-
pABG certified reference standard.
-
At least six different lots of the target biological matrix (e.g., human plasma from six different donors).
-
Validated LC-MS/MS or HPLC-UV system.
Procedure:
-
Prepare two sets of samples for each matrix lot:
-
Set 1: pABG spiked into the matrix at a low and a high concentration.
-
Set 2: pABG spiked into a clean solvent (e.g., mobile phase) at the same low and high concentrations.
-
-
Process and analyze all samples.
-
Calculate the matrix factor (MF) for each lot: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
Acceptance Criteria: The coefficient of variation (CV) of the matrix factor across all lots should be ≤15%.
Visualizing Workflows and Pathways
To further clarify the processes involved in validating assay specificity and the biochemical context of pABG, the following diagrams are provided.
Discussion on Immunoassay Specificity
While a dedicated commercial ELISA kit for pABG was not identified, it is worthwhile to consider the specificity challenges inherent in immunoassay development for a small molecule like pABG. Immunoassays rely on the specific binding of an antibody to the target analyte.
Potential for Cross-Reactivity:
-
Structurally Similar Molecules: Antibodies raised against pABG could potentially cross-react with other folate metabolites that share common structural motifs, such as the p-aminobenzoic acid or glutamic acid moieties.
-
Matrix Interferences: Endogenous components in complex matrices can interfere with the antibody-antigen binding, leading to inaccurate results. This is a well-documented challenge in immunoassays.[5][6]
Validation of an immunoassay's specificity would require a rigorous screening of a panel of structurally related compounds, similar to the protocol described for chromatographic methods.
Conclusion
The validation of assay specificity is a critical step in the development of reliable methods for the quantification of 4-Aminobenzoylglutamic acid in complex biological matrices. LC-MS/MS offers the highest degree of specificity due to its ability to separate compounds based on both their chromatographic retention time and their mass-to-charge ratio. While HPLC-UV is a robust and cost-effective alternative, it is more susceptible to interferences from co-eluting compounds. For any chosen method, a thorough validation of specificity, including interference testing with structurally related compounds and evaluation of matrix effects, is paramount to ensure the generation of accurate and reliable data in research and drug development settings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-(4-Aminobenzoyl)-L-glutamic acid | C12H14N2O5 | CID 196473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of N-(4-Aminobenzoyl)glutamic Acid Derivatives: A Comparative Guide to In Vitro and In Vivo Studies
Derivatives of N-(4-Aminobenzoyl)glutamic acid, a structural component of folic acid, are of significant interest in drug development due to their potential for targeted delivery and therapeutic activity. This guide provides a comparative overview of the in vitro and in vivo efficacy of compounds structurally related to N-(4-Aminobenzoyl)glutamic acid, focusing on their anticancer and antimicrobial properties. The data presented is based on studies of analogous benzamide and 4-aminobenzoic acid (PABA) derivatives, offering valuable insights for researchers and scientists in the field.
Anticancer Efficacy of Structurally Related Derivatives
The core structure of N-(4-Aminobenzoyl)glutamic acid is frequently utilized in the design of novel anticancer agents. The strategy often involves leveraging the folate receptor, which is overexpressed on the surface of many cancer cells, to achieve targeted drug delivery.
In Vitro Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of various acrylamide-PABA hybrids and 4-methylbenzamide derivatives against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Acrylamide-PABA Hybrids | 4j (with furan group) | MCF-7 (Breast) | 1.83 | [1] |
| 4a | MCF-7 (Breast) | >50 | [1] | |
| 4j | HepG2 (Liver) | 3.25 | [1] | |
| 4a | HepG2 (Liver) | >50 | [1] | |
| 4-Methylbenzamide Derivatives | 7 | K562 (Leukemia) | 2.27 | [2] |
| 10 | K562 (Leukemia) | 2.53 | [2] | |
| 7 | HL-60 (Leukemia) | 1.42 | [2] | |
| 10 | HL-60 (Leukemia) | 1.52 | [2] | |
| 7 | OKP-GS (Oral) | 4.56 | [2] | |
| 10 | OKP-GS (Oral) | 24.77 | [2] |
In Vivo Efficacy and Targeting
Folate-conjugated nanoparticles and prodrugs have demonstrated enhanced antitumor activity in vivo due to targeted delivery to folate receptor-positive cancer cells.[3][4][5][6] For instance, paclitaxel prodrugs conjugated with folic acid showed significantly higher uptake in folate receptor-positive cancer cell lines (MDA-MB-231, MCF-7, and A549) compared to normal cells (HEK293).[7] These prodrugs also exhibited a high survival rate in normal mice with an LD50 greater than 320 mg/kg, indicating low toxicity.[7]
Antimicrobial Efficacy of Related Amide Derivatives
The benzamide scaffold, a key component of N-(4-Aminobenzoyl)glutamic acid, is also prevalent in the development of new antimicrobial agents.
In Vitro Antimicrobial Activity
The table below presents the minimum inhibitory concentration (MIC) values for several synthesized benzamide derivatives against various bacterial strains. The MIC is the lowest concentration of a chemical that prevents visible growth of a bacterium.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 5a | Bacillus subtilis | 6.25 | [8] |
| 5a | Escherichia coli | 3.12 | [8] |
| 6b | Escherichia coli | 3.12 | [8] |
| 6c | Bacillus subtilis | 6.25 | [8] |
| 1b | Staphylococcus aureus | 125-500 | [9] |
| 2d | Staphylococcus aureus | 500-1000 | [9] |
| 1b | Klebsiella pneumoniae | 125-500 | [9] |
| 2d | Klebsiella pneumoniae | 500-1000 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols for the synthesis and evaluation of these derivatives.
General Synthesis of N-Benzamide Derivatives
This procedure describes the synthesis of N-benzamide derivatives from a carboxylic acid.
-
Acid Chloride Formation : A mixture of the carboxylic acid (1 mol) and thionyl chloride (1 mol) containing a catalytic amount of DMF is refluxed for 2 hours. The excess thionyl chloride is evaporated, and the residue is dissolved in toluene. The solvent is then evaporated to yield the acid chloride.[8]
-
Amidation : The crude acid chloride is dissolved in anhydrous dichloromethane (CH2Cl2) and cooled to 0°C. The desired amine (1.1 equivalents) is added dropwise to the solution. The reaction mixture is stirred at room temperature for 8 hours.[8]
-
Work-up and Purification : The reaction mixture is washed with water, dilute HCl, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Caption: General reaction scheme for the synthesis of N-benzamide derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition : After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization : The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of the synthesized compounds against various microbial strains is determined using the broth microdilution method.
-
Preparation of Inoculum : Bacterial strains are cultured in Mueller-Hinton broth, and the turbidity is adjusted to 0.5 McFarland standard.
-
Serial Dilution : The test compounds are serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the standardized bacterial suspension.
-
Incubation : The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]
Signaling Pathways and Mechanisms of Action
The anticancer activity of these compounds is often attributed to the inhibition of key cellular processes. For instance, some acrylamide-PABA analogs have been shown to inhibit tubulin polymerization, a critical process for cell division.[1]
Folate receptor-targeted drug delivery represents a promising strategy for enhancing the therapeutic index of anticancer drugs. This approach utilizes the high affinity of folic acid and its derivatives for the folate receptor, which is overexpressed in many tumors.
Caption: Simplified workflow of folate receptor-mediated targeted drug delivery.
References
- 1. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]
- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folate-conjugated nanoparticles as a potent therapeutic approach in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the Folate Receptor: Effects of Conjugating Folic Acid to DOX Loaded Polymeric Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. dergipark.org.tr [dergipark.org.tr]
A Comparative Purity Analysis of Commercial 2-[(4-Aminobenzoyl)amino]pentanedioic Acid Standards
For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount for obtaining accurate and reproducible experimental results. This guide provides a comparative overview of commercial standards of 2-[(4-Aminobenzoyl)amino]pentanedioic acid (CAS No. 4230-33-5), a key intermediate in the synthesis of folic acid and related compounds. This document outlines the methodologies for assessing purity and presents a comparative framework for evaluating products from different suppliers.
Comparison of Commercial Standards
While the exact purity of a specific lot of this compound can only be confirmed by its Certificate of Analysis (CoA), the following table provides an illustrative comparison based on publicly available information and typical specifications from major suppliers. Researchers are strongly encouraged to request and review the CoA for any standard they intend to purchase.
| Supplier | Product Number | Stated Purity (Typical) | Analytical Method(s) on CoA (Typical) |
| Sigma-Aldrich | A0879 | ≥98% (TLC) | Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) |
| Santa Cruz Biotechnology | sc-255130 | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |
| Clearsynth | CS-MM-31060 | Not specified; CoA provided | Certificate of Analysis provided with purchase |
Disclaimer: The purity values in this table are for illustrative purposes only and may not reflect the exact purity of a specific lot. Always refer to the supplier's Certificate of Analysis for precise data.
Experimental Protocols for Purity Determination
To ensure the integrity of experimental results, independent verification of the purity of commercial standards is often a necessary step. The following are detailed protocols for two common and powerful analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is adapted from established procedures for the analysis of folic acid and its related substances.
1. Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Standard: A reference standard of this compound of known high purity.
-
Sample: The commercial standard to be tested.
2. Chromatographic Conditions:
-
Gradient: 5% to 40% B over 20 minutes, then hold at 40% B for 5 minutes, followed by a return to 5% B and equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Prepare a stock solution of the commercial sample at the same concentration.
-
From the stock solutions, prepare working solutions at approximately 0.1 mg/mL in the initial mobile phase composition (95% A: 5% B).
4. Data Analysis:
-
The purity of the commercial standard is determined by the area percentage method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method
qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte.
1. Instrumentation and Reagents:
-
NMR spectrometer (400 MHz or higher)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6)
-
Sample: The commercial standard to be tested.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard and 5 mg of the certified internal standard into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Analysis:
-
Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for HPLC-UV Purity Determination.
Caption: Workflow for qNMR Purity Determination.
Comparative Docking Analysis of N-(p-Aminobenzoyl)-L-glutamic Acid with Dihydrofolate Reductase and Dihydropteroate Synthase
A Computational Approach to Understanding Ligand-Enzyme Interactions in the Folate Biosynthesis Pathway
This guide presents a comparative in silico analysis of the binding affinity of N-(p-Aminobenzoyl)-L-glutamic acid with two critical enzymes in the folate biosynthesis pathway: Dihydrofolate Reductase (DHFR) and Dihydropteroate Synthase (DHPS). Understanding the interactions of this key molecule, a central component of folic acid, with its target enzymes is crucial for the development of novel antimicrobial and antineoplastic agents. This report provides a summary of binding energies obtained from molecular docking studies, detailed experimental protocols for the computational methods, and visualizations of the experimental workflow and the relevant metabolic pathway.
Quantitative Analysis of Binding Affinity
Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a protein target. The binding energy, typically expressed in kcal/mol, is a key metric for quantifying the strength of this interaction, with more negative values indicating a stronger and more favorable binding.
While direct docking studies for N-(p-Aminobenzoyl)-L-glutamic acid are not extensively reported, its derivatives have been the subject of numerous investigations. The following table summarizes the range of binding energies observed for derivatives of N-(p-Aminobenzoyl)-L-glutamic acid when docked with Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (Pf-DHFR-TS). For comparison, the binding of p-aminobenzoic acid (pABA), a precursor to N-(p-Aminobenzoyl)-L-glutamic acid, with Dihydropteroate Synthase (DHPS) is also considered.
| Target Enzyme | Ligand | PDB ID | Docking Score / Binding Energy (kcal/mol) | Interacting Residues |
| Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (Pf-DHFR-TS) | N-(p-Aminobenzoyl)-L-glutamic acid derivatives | 1J3I, 1J3K | -32.76 to -123.81[1] | Arg122, Ser120, Phe58[1] |
| Bacillus anthracis Dihydropteroate Synthase (DHPS) | p-aminobenzoic acid (pABA) | Not Specified | Not explicitly quantified in the provided search results. However, its binding is crucial for the enzyme's catalytic activity. | Not explicitly listed in the provided search results. |
It is important to note that the wide range of binding energies for the Pf-DHFR-TS inhibitors is due to the various chemical moieties conjugated to the N-(p-Aminobenzoyl)-L-glutamic acid scaffold[1]. These modifications are designed to enhance binding affinity and selectivity.
Experimental Protocols
The following sections detail the methodologies typically employed in molecular docking studies, providing a framework for the data presented.
Molecular Docking Protocol using CDOCKER
A prevalent method for molecular docking is the CDOCKER protocol, which utilizes a CHARMm-based molecular dynamics algorithm to simulate the ligand's binding to the receptor's active site[2].
1. Preparation of the Receptor and Ligand:
-
The three-dimensional crystal structure of the target enzyme (e.g., Pf-DHFR-TS with PDB ID: 1J3I or 1J3K) is obtained from the Protein Data Bank.
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and its structure is minimized using a suitable force field (e.g., CHARMm).
-
The three-dimensional structure of the ligand, N-(p-Aminobenzoyl)-L-glutamic acid or its derivative, is generated and optimized for its geometry and energy.
2. Definition of the Binding Site:
-
The active site of the enzyme is defined, often based on the location of the co-crystallized ligand in the original PDB file or through literature review. This is typically represented as a sphere encompassing the key active site residues.
3. Docking Simulation:
-
The CDOCKER algorithm is employed to dock the prepared ligand into the defined binding site of the receptor.
-
The software generates multiple possible binding poses of the ligand within the active site.
4. Scoring and Analysis:
-
Each generated pose is evaluated using a scoring function that calculates the estimated binding energy.
-
The poses are ranked based on their binding energies, with the lowest energy pose generally considered the most probable binding mode.
-
The interactions between the ligand and the amino acid residues of the protein in the top-ranked poses are analyzed to identify key hydrogen bonds and hydrophobic interactions.
Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
Caption: Workflow of a typical comparative molecular docking study.
Caption: Key steps in the folate biosynthesis pathway.
Conclusion
The comparative analysis of docking studies provides valuable insights into the binding mechanisms of N-(p-Aminobenzoyl)-L-glutamic acid and its analogs with key enzymes in the folate biosynthesis pathway. The strong binding affinities observed for its derivatives with Pf-DHFR-TS highlight the potential of this scaffold in the design of potent inhibitors. Further computational and experimental studies focusing on the unmodified N-(p-Aminobenzoyl)-L-glutamic acid and its interactions with both DHFR and DHPS from various organisms will be crucial for a more comprehensive understanding and for the development of next-generation therapeutics targeting this essential metabolic pathway.
References
Head-to-head comparison of different synthesis routes for 4-Aminobenzoylglutamic acid
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key intermediates is paramount. 4-Aminobenzoylglutamic acid, a crucial precursor in the synthesis of antifolates like methotrexate, has several established synthetic routes. This guide provides a detailed head-to-head comparison of the most common methods, focusing on quantitative data, experimental protocols, and process workflows to aid in the selection of the most appropriate route for your research and development needs.
The primary and most widely documented approach for synthesizing 4-Aminobenzoylglutamic acid involves a two-step process commencing with p-nitrobenzoic acid. The key differentiation between the common methods lies in the final reduction of the nitro group in the N-(4-nitrobenzoyl)-L-glutamic acid intermediate. This comparison will focus on three distinct reduction methodologies:
-
Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C)
-
Chemical Reduction using Hydrazine Hydrate
-
Electrochemical Reduction
Comparative Analysis of Synthesis Routes
The following tables provide a summary of the quantitative data associated with each synthesis route, allowing for a direct comparison of their efficiencies and outcomes.
Table 1: Acylation of L-Glutamic Acid with p-Nitrobenzoyl Chloride
| Parameter | Value | Reference |
| Starting Materials | p-Nitrobenzoyl chloride, Sodium Glutamate | [1] |
| Solvent | Dichloroethane, Water | [1] |
| Reaction Temperature | 0-5 °C | [1] |
| pH | 8-9 | [1] |
| Reaction Time | 1-3 hours | [1] |
| Yield of N-(4-nitrobenzoyl)-L-glutamic acid | 97.02% - 99.03% | [1] |
| Purity (HPLC) of N-(4-nitrobenzoyl)-L-glutamic acid | 97.65% - 98.43% | [1] |
Table 2: Reduction of N-(4-nitrobenzoyl)-L-glutamic acid
| Parameter | Route 1: Catalytic Transfer Hydrogenation | Route 2: Hydrazine Hydrate Reduction | Route 3: Electrochemical Reduction |
| Reducing Agent | Ammonium Formate | Hydrazine Hydrate | Electric Current |
| Catalyst/Mediator | 10% Pd/C | Ferric Chloride Hexahydrate | Typically a metal cathode (e.g., lead, tin, copper) |
| Solvent | Methanol | Methanol | Aqueous acidic or basic solution |
| Reaction Temperature | Room Temperature (approx. 20°C) | Room Temperature | Controlled Temperature (e.g., 25-50°C) |
| Reaction Time | 30 - 40 minutes | Not specified, reaction completion monitored | Dependent on current density and substrate concentration |
| Yield | 95.26% - 96.58% | Not explicitly stated, but high purity is achieved | Can be high ( >90%) but is highly dependent on conditions |
| Purity (HPLC) | 99.03% - 99.88% | ≥99.58% | Can be high, but purification from electrolyte is necessary |
| Key Advantages | Mild conditions, high yield and purity, fast reaction | Avoids precious metal catalysts, high purity | "Green" reagent (electrons), avoids hazardous chemical reductants |
| Key Disadvantages | Cost of palladium catalyst | Hydrazine is toxic and carcinogenic | Requires specialized equipment, potential for side reactions |
| Reference | [1][2] | [3] | [2] (patent citation), General protocols[4][5] |
Synthesis Pathway Overview
The overall synthetic scheme from p-nitrobenzoic acid is depicted below. The initial acylation step is common to all three routes, with the divergence occurring in the subsequent reduction of the nitro group.
Caption: Overall synthesis pathway for 4-Aminobenzoylglutamic acid.
Experimental Protocols
Detailed methodologies for the key reduction steps are provided below.
Route 1: Catalytic Transfer Hydrogenation
This protocol is adapted from a patented procedure and offers high yield and purity under mild conditions.[1][2]
Experimental Workflow
Caption: Workflow for catalytic transfer hydrogenation.
Methodology:
-
To a reaction vessel, add N-(4-nitrobenzoyl)-L-glutamic acid (0.1 mol) and methanol (118 g). Stir until complete dissolution.[2]
-
Add 10% Pd/C catalyst (0.59 g).[2]
-
Slowly add ammonium formate (0.3 mol, 18.92 g) to the mixture.[2]
-
Stir the reaction mixture at room temperature (approximately 20°C) for 30 minutes.[2]
-
Upon completion of the reaction, recover the Pd/C catalyst by filtration.[2]
-
Adjust the pH of the filtrate to 3 with hydrochloric acid in methanol.[2]
-
Allow the solution to stand for 30 minutes to allow for the precipitation of crystals.[2]
-
Filter the precipitated crystals and wash with a small amount of methanol.[2]
-
Dry the crystals to yield N-(4-aminobenzoyl)-L-glutamic acid.[2]
Route 2: Chemical Reduction with Hydrazine Hydrate
This method, also from a patented process, avoids the use of precious metal catalysts.[3]
Experimental Workflow
Caption: Workflow for hydrazine hydrate reduction.
Methodology:
-
In a reaction device, add N-p-nitrobenzoyl-L-glutamic acid (29.3g), methanol (118g), and ferric chloride hexahydrate (0.81g, 0.003 mol).[3]
-
Under stirring, slowly add hydrazine hydrate (15.0g, 0.3 mol).[3]
-
Stir the mixture at room temperature until the reaction is complete (monitoring by a suitable technique such as TLC or HPLC is recommended).[3]
-
The patent does not specify the detailed work-up and isolation procedure, but it would typically involve filtration to remove the iron catalyst, followed by pH adjustment to precipitate the product, similar to Route 1. The final product is obtained with a purity of ≥99.58%.[3]
Route 3: Electrochemical Reduction
While a specific patent for the electrochemical production of 4-aminobenzoylglutamic acid exists (US4505788A), detailed public protocols are scarce.[2] The following is a representative protocol for the electrochemical reduction of a nitroarene to an aniline, which illustrates the general setup and procedure.[4][5]
Experimental Workflow
Caption: General workflow for electrochemical reduction.
Methodology:
-
Cell Setup: An H-type divided electrochemical cell with a glass frit separating the anodic and cathodic compartments is typically used. The cathode could be a metal such as lead, tin, or copper, and the anode is often a dimensionally stable anode like platinum or a mixed metal oxide.
-
Electrolyte Preparation: The catholyte would consist of an aqueous solution (e.g., sulfuric or phosphoric acid) containing the N-(4-nitrobenzoyl)-L-glutamic acid substrate. The anolyte would be a similar aqueous acid solution without the substrate.
-
Electrolysis: A constant current (galvanostatic) or constant potential (potentiostatic) is applied using a potentiostat. The reaction progress is monitored by sampling the catholyte and analyzing by a suitable method like HPLC.
-
Work-up and Isolation: Upon completion, the catholyte is worked up. This typically involves neutralizing the acid and adjusting the pH to precipitate the 4-aminobenzoylglutamic acid product. The crude product is then collected by filtration and purified by recrystallization.
Conclusion
The choice of synthesis route for 4-Aminobenzoylglutamic acid depends on the specific requirements of the laboratory or production facility.
-
Catalytic transfer hydrogenation offers a fast, high-yielding, and high-purity method that is well-suited for lab-scale and potentially scalable production, with the main consideration being the cost and recovery of the palladium catalyst.
-
Hydrazine hydrate reduction provides a viable alternative that avoids precious metals and yields a high-purity product. However, the high toxicity of hydrazine necessitates stringent safety protocols.
-
Electrochemical reduction represents a greener approach, replacing chemical reductants with electrons. While promising in terms of sustainability and safety, it requires specialized equipment and the optimization of reaction parameters can be more complex.
This comparative guide provides the necessary data and protocols to make an informed decision based on factors such as cost, scalability, safety, and environmental impact.
References
- 1. US5066369A - Process for preparing para-aminophenol - Google Patents [patents.google.com]
- 2. CN105439895A - Preparation method of N (4-aminobenzoyl)-L-glutamic acid - Google Patents [patents.google.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Inter-laboratory Validation of N-(4-Aminobenzoyl)-L-glutamic Acid Quantification Methods
This guide provides a comprehensive overview and comparison of an inter-laboratory validation study for a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of N-(4-Aminobenzoyl)-L-glutamic acid (ABG). The performance of this method is compared across multiple laboratories and benchmarked against an alternative method, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to offer researchers and drug development professionals a clear understanding of its robustness, reliability, and suitability for specific applications.
Introduction to ABG Quantification
N-(4-Aminobenzoyl)-L-glutamic acid (ABG) is a critical folate analog and an important intermediate in various biological and chemical processes. Accurate and precise quantification of ABG is essential in pharmaceutical development, metabolic studies, and quality control. Method validation is a regulatory requirement that ensures an analytical method is reliable, reproducible, and fit for its intended purpose. An inter-laboratory validation, or reproducibility study, represents the highest level of method validation, demonstrating that the method can be successfully transferred and executed by different analysts in different laboratories with different equipment.
This guide focuses on a common HPLC-UV method and presents simulated, yet typical, inter-laboratory validation data.
Experimental Protocols
A detailed methodology is crucial for the successful transfer and validation of any analytical procedure. Below are the protocols for the primary HPLC-UV method and the comparative LC-MS/MS method.
2.1. Primary Method: HPLC-UV Protocol
This protocol outlines the standardized procedure distributed to all participating laboratories for the quantification of ABG.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 20 mM phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 280 nm.
-
Quantification: Based on the peak area of an external standard calibration curve.
-
Sample Preparation: Samples are dissolved in the mobile phase, vortexed, and filtered through a 0.45 µm syringe filter before injection.
2.2. Alternative Method: LC-MS/MS Protocol
This method provides higher sensitivity and selectivity, serving as a benchmark for comparison.
-
Instrumentation: LC-MS/MS system (e.g., Triple Quadrupole).
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific parent-daughter ion transitions are monitored for ABG and an internal standard.
-
Quantification: Based on the peak area ratio of the analyte to the internal standard.
Inter-laboratory Validation Workflow
The following diagram illustrates the typical workflow for conducting an inter-laboratory validation study.
Data Presentation and Comparison
The performance of the HPLC-UV method was evaluated across three independent laboratories. The results are summarized below and compared with the performance of a validated LC-MS/MS method.
Table 1: Inter-laboratory Comparison of HPLC-UV Method Performance
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9989 | 0.9995 | ≥ 0.998 |
| Accuracy (% Recovery) | 99.5% | 101.2% | 98.9% | 98.0 - 102.0% |
| Precision (RSD%) | ||||
| - Repeatability | 0.8% | 1.1% | 0.9% | ≤ 2.0% |
| - Intermediate Precision | 1.5% | 1.8% | 1.6% | ≤ 3.0% |
| LOD (µg/mL) | 0.05 | 0.06 | 0.05 | Report |
| LOQ (µg/mL) | 0.15 | 0.18 | 0.15 | Report |
RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification.
Table 2: Method Performance Comparison: HPLC-UV vs. LC-MS/MS
| Parameter | HPLC-UV Method (Average) | LC-MS/MS Method | Comments |
| Linearity (R²) | 0.9992 | > 0.999 | Both methods show excellent linearity. |
| Accuracy (% Recovery) | 99.9% | 100.5% | Both methods are highly accurate. |
| Precision (RSD%) | 1.6% (Intermediate) | < 1.0% (Intermediate) | LC-MS/MS offers superior precision. |
| LOQ (µg/mL) | 0.16 | 0.005 | LC-MS/MS is significantly more sensitive. |
| Selectivity | Moderate | High | LC-MS/MS can better resolve ABG from matrix interferences. |
| Run Time (min) | 10 | 5 | LC-MS/MS allows for a faster sample throughput. |
| Cost & Complexity | Lower | Higher | HPLC-UV is more accessible and cost-effective. |
Key Validation Parameter Relationships
The core parameters evaluated during method validation are interconnected and collectively define the reliability of the method.
Conclusion
The inter-laboratory validation demonstrates that the described HPLC-UV method is robust, reliable, and reproducible for the quantification of N-(4-Aminobenzoyl)-L-glutamic acid. All participating laboratories successfully met the pre-defined acceptance criteria for linearity, accuracy, and precision.
The comparison with the LC-MS/MS method highlights the trade-offs between different analytical technologies. While the HPLC-UV method is highly suitable for routine quality control and assays where concentration levels are well above the limit of quantification, the LC-MS/MS method is superior for applications requiring higher sensitivity, selectivity, and throughput, such as in bioanalytical studies or trace-level impurity analysis. The choice of method should therefore be guided by the specific requirements of the study, including sample matrix complexity, required sensitivity, and available resources.
Safety Operating Guide
Proper Disposal of 2-[(4-Aminobenzoyl)amino]pentanedioic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 2-[(4-Aminobenzoyl)amino]pentanedioic acid (also known as N-(4-Aminobenzoyl)-L-glutamic acid, CAS Number: 4271-30-1), a compound often used in biochemical research. Adherence to these guidelines is vital for personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be aware of its potential hazards and to use appropriate Personal Protective Equipment (PPE).
Potential Hazards:
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Heavy rubber gloves.[5] |
| Respiratory Protection | A NIOSH-approved respirator is required when dusts are generated. A self-contained breathing apparatus should be worn in case of fire.[5][6] |
| Protective Clothing | A lab coat or chemical-resistant apron.[6] Rubber boots are also recommended.[5] |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Procedure for Small Spills:
-
Evacuate and Ventilate: If safe to do so, evacuate unnecessary personnel from the immediate area and ensure adequate ventilation.[5][6]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[3][6][7]
-
Absorption: For small spills, carefully sweep up the solid material.[5] Avoid raising dust.[5]
-
Collection: Place the swept-up material into a clearly labeled, closed, and suitable container for disposal.[5][6]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.
-
Wash: Wash hands thoroughly after cleanup.[7]
Disposal Procedure
The primary recommended method for the disposal of this compound is incineration. Landfilling is generally not a suitable option.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect waste this compound in a designated, properly labeled, and sealed container.
-
Solvent Mixture: The recommended disposal method involves dissolving or mixing the material with a combustible solvent.[6] This should be done in a well-ventilated area, preferably within a fume hood.
-
Incineration: The mixture should be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[6]
-
Licensed Disposal Service: All chemical waste must be disposed of through a licensed professional waste disposal service.[8] Ensure that the service provider is aware of the chemical's properties for proper handling and disposal.
-
Regulatory Compliance: Dispose of the waste in accordance with all local, regional, national, and international regulations.[6][9] Do not allow the substance to enter the soil, surface water, or drains.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.ambeed.com [file.ambeed.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. N-(4-Aminobenzoyl)-L-glutamic acid(4271-30-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. biosynth.com [biosynth.com]
- 7. aksci.com [aksci.com]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. lobachemie.com [lobachemie.com]
Essential Safety and Logistical Information for Handling 2-[(4-Aminobenzoyl)amino]pentanedioic Acid
This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-[(4-Aminobenzoyl)amino]pentanedioic acid. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Given the limited specific toxicology data for this compound, a cautious approach to personal protection is warranted. The following PPE is recommended to prevent skin and eye contact, as well as inhalation.[1]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical safety goggles as described by OSHA.[1] |
| Hand Protection | Chemical-resistant Gloves | Wear compatible chemical-resistant gloves. Inspect gloves prior to use and use proper glove removal technique.[1] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent exposure.[1] This includes a lab coat or chemical-resistant overalls.[2][3] |
| Respiratory Protection | Respirator | In case of insufficient ventilation or potential for dust formation, wear a self-contained breathing apparatus.[1][4] |
Operational Plan: Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Handle in a well-ventilated place.[4]
-
Remove and wash contaminated clothing before reuse.[1]
Storage:
-
Store in a cool, dry, well-ventilated area.[1]
-
Keep the container tightly closed.[4]
-
Store away from incompatible substances.[1] The product may discolor on exposure to air and light.
Disposal Plan
Contaminated materials and the chemical itself should be disposed of in accordance with applicable laws and good laboratory practices.
-
Collect waste in closed, suitable, and labeled containers for disposal.[1][5]
-
Do not allow the substance to enter drains or surface water.[1]
-
Dispose of contents and container to an approved waste disposal plant.
-
Do not mix with incompatible wastes.[5]
Emergency Procedures: Spill and Exposure
Spill Response: In the event of a spill, only trained personnel with appropriate PPE should conduct the cleanup.[5]
-
Evacuate and Secure: Evacuate the immediate area and secure it to prevent entry.[6]
-
Ventilate: Ensure the area is well-ventilated.[7]
-
Containment: For a dry powder spill, gently sweep or use damp towels to collect the powder to minimize dust generation.[6] Place damp absorbent paper over the spill to avoid spreading contamination.[6]
-
Cleanup: Collect the spilled material and any contaminated absorbents into a suitable, labeled container for disposal.[7][8]
-
Decontaminate: Clean the spill area thoroughly.[1]
-
Report: Report the incident to the appropriate safety officer or department.[8]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[1]
-
Skin Contact: Wash immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[1]
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Call a physician.[1]
-
Inhalation: Remove the casualty to fresh air and keep them warm and at rest. If breathing is irregular or stopped, administer artificial respiration. Call a physician.[1]
References
- 1. biosynth.com [biosynth.com]
- 2. realsafety.org [realsafety.org]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. targetmol.com [targetmol.com]
- 5. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 6. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. egr.msu.edu [egr.msu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
